Taprostene sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQVOJYDUCZQEQ-REHYUDDHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)[O-])/O3)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87440-45-7 | |
| Record name | Taprostene sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087440457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprostene sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAPROSTENE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M078713KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taprostene Sodium for Ischemic Peripheral Vascular Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the research on Taprostene sodium for the treatment of ischemic peripheral vascular disease (PVD). This document details the mechanism of action, signaling pathways, experimental protocols, and quantitative data from key clinical and preclinical studies.
Core Mechanism of Action
This compound is a chemically stable synthetic analogue of prostacyclin (PGI2). Its primary therapeutic effects in ischemic peripheral vascular disease stem from its activity as a potent vasodilator and an inhibitor of platelet aggregation. This compound exerts its effects by acting as a partial agonist of the prostacyclin (IP) receptor, a member of the G-protein coupled receptor family.
Upon binding to the IP receptor on vascular smooth muscle cells and platelets, this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels is central to the pharmacological effects of this compound.
Vasodilation
In vascular smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in free calcium promotes the relaxation of vascular smooth muscle, resulting in vasodilation and increased blood flow to ischemic tissues.
Inhibition of Platelet Aggregation
In platelets, the increase in intracellular cAMP interferes with the signaling pathways that lead to platelet activation and aggregation. Elevated cAMP levels inhibit the release of pro-aggregatory factors from platelet granules and reduce the expression of surface receptors necessary for platelet-platelet adhesion. This anti-platelet effect helps to prevent the formation of thrombi in atherosclerotic arteries, a key contributor to the progression of peripheral vascular disease.[1]
Signaling Pathway
The signaling pathway of this compound is initiated by its binding to the IP receptor, leading to the activation of a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA then phosphorylates downstream effectors, resulting in vasodilation and inhibition of platelet aggregation.
Quantitative Data from Clinical Trials
The efficacy of this compound and other prostacyclin analogues has been evaluated in several clinical trials for intermittent claudication, a key symptom of peripheral vascular disease. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in Ischemic Peripheral Vascular Disease [2]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Absolute Walking Time (Increase at 8 weeks) | 14% | 2.8% | < 0.05 |
| Pain-Free Walking Time (Increase at 8 weeks) | 23% | 3.8% | < 0.05 |
| Platelet Half-Life (hours) | 77.9 ± 7.44 | 72.6 ± 9.35 | < 0.05 |
| Ankle/Brachial Doppler Index | Unaffected | No change | - |
Table 2: Efficacy of Other Prostacyclin Analogues in Intermittent Claudication
| Drug | Study | Primary Outcome | Result | p-value |
| Beraprost Sodium | Phase III Clinical Trial | Pain-Free Walking Distance Increase (at 6 months) | 81.5% (Beraprost) vs. 52.5% (Placebo)[3] | 0.001 |
| Maximum Walking Distance Increase (at 6 months) | 60.1% (Beraprost) vs. 35.0% (Placebo)[3] | 0.004 | ||
| Iloprost (oral) | Multi-center RCT | Absolute Claudication Distance Increase (at 6 months) | 7.7-11.2% (Iloprost) vs. 3.3% (Placebo)[4] | Not Significant |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and other prostacyclin analogues for ischemic peripheral vascular disease.
Clinical Trial Protocol: this compound for Intermittent Claudication
A representative clinical trial protocol for evaluating the efficacy and safety of this compound is outlined below, based on a placebo-controlled, double-blind study.[2]
Methodology Details:
-
Patient Population: Patients diagnosed with ischemic peripheral vascular disease, specifically with intermittent claudication corresponding to Fontaine stage II.
-
Inclusion/Exclusion Criteria:
-
Inclusion: Ankle-Brachial Index (ABI) below 0.9, stable symptoms of intermittent claudication for a defined period.
-
Exclusion: Recent cardiovascular events (e.g., myocardial infarction, stroke), uncontrolled hypertension, severe renal or hepatic impairment.
-
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or a matching placebo in a double-blind manner, where neither the patients nor the investigators are aware of the treatment allocation.
-
Intervention: Intravenous infusion of this compound at a specified dose (e.g., 25 ng/kg/min) for a set duration (e.g., 6 hours daily) over a defined treatment period (e.g., 5 consecutive days).
-
Outcome Measures:
-
Walking Distance: Measured using a standardized treadmill test at baseline and at specified follow-up intervals. Key parameters include pain-free walking distance and absolute (maximal) walking distance.
-
Platelet Half-Life: Determined by radiolabeling autologous platelets (e.g., with Indium-111 oxine) and measuring their clearance from circulation over time.
-
Ankle-Brachial Index (ABI): Calculated by dividing the systolic blood pressure at the ankle by the systolic blood pressure in the arm.
-
Hemodynamic Monitoring: Regular measurement of blood pressure and heart rate.
-
Preclinical Study Protocol: Rodent Model of Hindlimb Ischemia
The following outlines a general experimental protocol for evaluating the therapeutic potential of a prostacyclin analogue like this compound in a rat model of peripheral artery disease induced by femoral artery ligation.[5][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of taprostene, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A randomized trial of iloprost in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different responses of skeletal muscles to femoral artery ligation-induced ischemia identified in BABL/c and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Taprostene Sodium: An In-depth Technical Guide to its Partial Agonism at the IP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene sodium is a synthetic analog of prostacyclin (PGI2) that acts as a partial agonist at the prostacyclin receptor, also known as the IP receptor.[1][2] The IP receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp) levels.[4] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[4]
Quantitative Data on IP Receptor Agonists
While specific Ki, EC50, and Emax values for this compound at the human IP receptor are not available in the reviewed literature, data for other common IP receptor agonists, iloprost and treprostinil, are presented below to provide a framework for understanding the typical range of activities at this receptor. One source mentions that taprostene has a dissociation constant (Kd) in the low nanomolar range for the IP receptor.[5]
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) |
| Iloprost | 1.1 - 3.9[6][7] | 0.37[7] | Full Agonist[8] |
| Treprostinil | 32[6][7] | 1.9[7] | Full Agonist[8] |
| This compound | Low nanomolar (Kd)[5] | Not Available | Partial Agonist[1] |
Signaling Pathways
Activation of the IP receptor by an agonist, such as this compound, primarily initiates the Gs-cAMP signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects.
Figure 1: IP Receptor Signaling Pathway.
Experimental Protocols
The characterization of compounds acting on the IP receptor involves a suite of in vitro assays to determine their binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the IP receptor. It involves the use of a radiolabeled ligand that binds specifically to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human IP receptor.
Materials:
-
Membrane preparations from cells expressing the human IP receptor.
-
Radioligand (e.g., [3H]-Iloprost).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of unlabeled Iloprost).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled competitor).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, thereby determining its potency (EC50) and efficacy (Emax).
Objective: To determine the EC50 and Emax of this compound for the human IP receptor.
Materials:
-
Whole cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Test compound (this compound).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the test compound (this compound) or a positive control (e.g., a full IP agonist or forskolin) to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response). The Emax of this compound will be compared to that of a full agonist to confirm its partial agonist nature.
Figure 3: cAMP Accumulation Assay Workflow.
β-Arrestin Recruitment Assay
This assay is used to investigate another aspect of GPCR signaling, the recruitment of β-arrestin proteins to the activated receptor, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.
Objective: To determine if this compound induces β-arrestin recruitment to the human IP receptor.
Materials:
-
Cells co-expressing the human IP receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Test compound (this compound).
-
A known full agonist for the IP receptor as a positive control.
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of this compound or a positive control to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme. The recruitment of β-arrestin to the receptor brings the two reporter fragments into close proximity, leading to the reconstitution of a functional enzyme that acts on the substrate to produce a detectable signal (e.g., light or color).
-
Measurement: Measure the signal using a luminometer or spectrophotometer.
-
Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Figure 4: β-Arrestin Recruitment Assay Workflow.
Conclusion
This compound is a partial agonist of the IP receptor, a key target in cardiovascular and inflammatory diseases. Its mechanism of action is primarily through the activation of the Gs-cAMP signaling pathway. While precise quantitative data for its binding and functional activity at the human IP receptor are not widely published, the experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound and other IP receptor modulators. Further studies are warranted to fully elucidate the quantitative aspects of its partial agonism and its potential for biased signaling at the IP receptor.
References
- 1. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Interaction of Taprostene Sodium and Prostaglandin E2 (PGE2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological interaction between Taprostene sodium, a synthetic prostacyclin (PGI2) analog, and Prostaglandin E2 (PGE2), a primary mediator of inflammation and various physiological processes. The document elucidates the distinct and overlapping signaling pathways of these two prostanoids, with a focus on their G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Quantitative data on receptor binding affinities and functional potencies are presented, along with detailed experimental protocols for their determination. The guide aims to equip researchers and drug development professionals with the foundational knowledge to investigate and potentially leverage the additive or synergistic effects of co-administering IP and EP receptor agonists.
Introduction
This compound is a chemically stable prostacyclin analog that acts as a partial agonist at the prostacyclin (IP) receptor.[1] Like the endogenous ligand prostacyclin (PGI2), this compound is involved in vasodilation and the inhibition of platelet aggregation.[2] Prostaglandin E2 (PGE2) is one of the most abundant prostanoids in the human body and exerts a wide range of biological effects by binding to its four distinct E-series of prostaglandin (EP) receptors: EP1, EP2, EP3, and EP4.[3] These receptors are coupled to different intracellular signaling pathways, leading to diverse and sometimes opposing physiological outcomes.[3]
The interaction between this compound and PGE2 is of significant interest in pharmacology and drug development, particularly in cardiovascular and inflammatory diseases where both IP and EP receptor signaling pathways are implicated. Understanding the nuances of their interaction at the molecular and cellular level is crucial for predicting the therapeutic efficacy and potential side effects of drugs targeting these pathways.
Receptor Binding Affinities
Table 1: Binding Affinities (Ki) of Prostaglandin E2 (PGE2) for Human EP Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| EP1 | ~10 - 20 | [4] |
| EP2 | ~4.9 - 13 | [5][6] |
| EP3 | Subnanomolar | [5] |
| EP4 | ~0.72 - 2.51 | [7] |
Table 2: Binding Affinities (Ki) of Selected Prostacyclin Analogs for Human Prostanoid Receptors
| Compound | IP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP2 Receptor Ki (nM) | EP3 Receptor Ki (nM) | EP4 Receptor Ki (nM) | DP1 Receptor Ki (nM) | Reference(s) |
| Iloprost | 3.9 | 1.1 | Very Low Affinity | Low Affinity | Low Affinity | Very Low Affinity | [8] |
| Treprostinil | 32 | Low Affinity | 3.6 | Very Low Affinity | Low Affinity | 4.4 | [8] |
| Taprostene | Not Reported | Not Reported | No cAMP increase in overexpressing cells | Not Reported | Weak agonist, very low potency | Weak agonist, very low potency | [9] |
Signaling Pathways and Interaction
Both this compound and PGE2 exert their effects through G-protein coupled receptors. The IP receptor, activated by this compound, and the EP2 and EP4 receptors, activated by PGE2, are coupled to the Gs alpha subunit (Gαs).[10] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][10] In contrast, the EP1 receptor is coupled to Gq, mobilizing intracellular calcium, and the EP3 receptor is coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[10]
The interaction between this compound and PGE2 has been described as additive.[1] This suggests that their combined effect on cAMP elevation, when both compounds activate Gs-coupled receptors, is the sum of their individual effects.
Caption: Gs-coupled signaling pathway for this compound and PGE2.
Caption: Gq and Gi-coupled signaling pathways for PGE2.
Experimental Protocols
Radioligand Binding Assay for Prostanoid Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific prostanoid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell line stably expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, EP3, or EP4).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled test compound (this compound or PGE2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
-
Functional cAMP Accumulation Assay
This protocol measures the ability of agonists to stimulate cAMP production in whole cells, a functional readout for Gs-coupled receptor activation.
Caption: Workflow for a functional cAMP accumulation assay.
Materials:
-
Cell line expressing the Gs-coupled receptor of interest (e.g., IP, EP2, EP4).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Test agonists (this compound, PGE2).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor to prevent the degradation of newly synthesized cAMP.
-
Add varying concentrations of the test agonist(s) (this compound, PGE2, or a combination thereof) to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP accumulation.
-
-
Detection and Analysis:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the plate reader.
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[13][14]
-
Isolated Blood Vessel Contractility/Relaxation Assay
This ex vivo protocol assesses the functional effect of vasoactive compounds on vascular smooth muscle tone.
Materials:
-
Isolated blood vessel segments (e.g., rat aorta, mesenteric artery).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Test compounds (this compound, PGE2).
Procedure:
-
Tissue Preparation:
-
Isolate blood vessel segments and cut them into rings.
-
Mount the rings in an organ bath filled with physiological salt solution, maintained at 37°C and gassed.
-
-
Assay:
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a submaximal contraction with a vasoconstrictor agent.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound(s) (this compound or PGE2) to assess their relaxant effects.
-
-
Data Analysis:
Drug Development Implications
The additive interaction between this compound and PGE2 on Gs-coupled receptors suggests that co-administration could lead to enhanced therapeutic effects in conditions where increased cAMP is beneficial, such as in diseases characterized by vasoconstriction or platelet aggregation. However, the multifaceted nature of PGE2 signaling, with its opposing effects mediated by different EP receptor subtypes, necessitates careful consideration. The potential for off-target effects of this compound on EP receptors, although reportedly weak, should also be evaluated in relevant preclinical models.
For drug development professionals, a thorough understanding of the receptor expression profiles in the target tissue is paramount. This knowledge, combined with the quantitative pharmacological data and in vitro/ex vivo functional assays described in this guide, will enable a more rational design of therapeutic strategies that leverage the interaction between the prostacyclin and prostaglandin E2 signaling pathways.
Conclusion
This compound and Prostaglandin E2 interact through a complex interplay of distinct and overlapping signaling pathways. While this compound primarily acts as a partial agonist at the IP receptor, leading to Gs-mediated cAMP elevation, PGE2 can activate all four EP receptor subtypes, resulting in a broader range of cellular responses. The documented additive interaction on Gs-coupled pathways highlights the potential for combination therapies. The experimental protocols provided herein offer a robust framework for the quantitative assessment of these interactions, which is essential for the advancement of novel therapeutics targeting the prostanoid signaling network. Further research is warranted to fully elucidate the in vivo consequences of this interaction in various physiological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diverse effects of prostaglandin E₂ on vascular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Taprostene Sodium: An In-depth Technical Guide on its Role in Immunology and Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taprostene sodium, a synthetic prostacyclin (PGI2) analog, is a partial agonist of the prostacyclin (IP) receptor.[1] While primarily investigated for its cardioprotective and vasodilatory effects, emerging evidence points towards a significant, yet under-explored, role in the modulation of immunological and inflammatory pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, its impact on key inflammatory signaling cascades, and its potential as a therapeutic agent in inflammatory diseases. Drawing parallels from related prostacyclin analogs and the known functions of the IP receptor, this document provides a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for investigating its immunomodulatory properties are also provided.
Introduction to this compound
This compound is a chemically stable analog of prostacyclin, a potent endogenous eicosanoid.[2] Its primary recognized mechanism of action is the activation of the IP receptor, a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade is central to its effects on vasodilation and inhibition of platelet aggregation.[3] However, the ubiquitous expression of the IP receptor on various immune cells suggests a broader role for its agonists in regulating immune responses and inflammation.
Core Signaling Pathway: IP Receptor Activation and cAMP/PKA Axis
The immunomodulatory and anti-inflammatory effects of this compound are believed to be primarily mediated through the activation of the prostacyclin (IP) receptor and the subsequent elevation of intracellular cAMP.
-
IP Receptor Binding: this compound acts as a partial agonist at the IP receptor.[1]
-
G-Protein Activation: Upon agonist binding, the IP receptor, a Gs-coupled receptor, activates the associated heterotrimeric G protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4][5]
-
Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including transcription factors, leading to the modulation of gene expression involved in inflammatory responses.
Role in Inflammatory Pathways
While direct studies on this compound are limited, research on other prostacyclin analogs and the IP receptor provides strong evidence for its anti-inflammatory properties.
Inhibition of Pro-inflammatory Cytokine Production
Prostacyclin analogs have been shown to suppress the production of key pro-inflammatory cytokines. A study on the prostacyclin analog iloprost demonstrated a reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels in patients with active rheumatoid arthritis.[6] This effect is likely mediated by the elevation of cAMP, which can interfere with the signaling pathways leading to cytokine gene transcription.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8] The cAMP/PKA pathway, activated by this compound, has been shown to inhibit NF-κB activation in various cell types. This inhibition can occur through several mechanisms, including the PKA-mediated phosphorylation of NF-κB components or associated signaling molecules, which can prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.
Role in Immunological Pathways
The influence of this compound extends to the modulation of various immune cell functions, contributing to an overall immunosuppressive and pro-resolving phenotype.
Effects on Leukocyte Migration
Prostacyclin analogs have been shown to inhibit the migration of neutrophils, a key event in the early stages of inflammation. This is likely due to the cAMP-mediated interference with intracellular calcium signaling, which is crucial for cell motility. By attenuating leukocyte migration to sites of inflammation, this compound can dampen the inflammatory response.
Modulation of Macrophage Polarization
Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. The polarization of macrophages is a critical determinant of the outcome of an inflammatory response. While direct evidence for this compound is lacking, the elevation of cAMP is known to promote an M2-like phenotype in macrophages. This shift from M1 to M2 polarization would result in a decrease in the production of pro-inflammatory cytokines and an increase in the release of anti-inflammatory mediators, contributing to the resolution of inflammation.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound in immunological and inflammatory models, the following table presents data from studies on related prostacyclin analogs to illustrate the potential quantitative effects.
| Compound | Model | Cell Type / Tissue | Measured Parameter | Result |
| Iloprost | Clinical (Rheumatoid Arthritis) | Human (in vivo) | Plasma TNF-α | Decrease observed during administration[6] |
| Iloprost | Clinical (Rheumatoid Arthritis) | Human (in vivo) | Plasma IL-6 | Downregulation observed[6] |
| IP Receptor Knockout | Murine Collagen-Induced Arthritis | Mouse (in vivo) | Arthritic Score | Significantly reduced compared to wild-type[1] |
| IP Receptor Knockout | Murine Collagen-Induced Arthritis | Mouse (in vivo) | IL-6 in arthritic paws | Significantly reduced compared to wild-type[1] |
| IP Receptor Antagonist | Rat Osteoarthritis Model | Rat (in vivo) | Pain | Reduced with efficacy approaching diclofenac[9] |
| IP Receptor Antagonist | Murine Collagen-Antibody Induced Arthritis | Mouse (in vivo) | Arthritis Score | 91% reduction in pretreated mice[9] |
Experimental Protocols
To facilitate further research into the immunomodulatory and anti-inflammatory effects of this compound, detailed methodologies for key experiments are provided below.
Measurement of Intracellular cAMP Accumulation
This protocol is designed to quantify the increase in intracellular cAMP in response to this compound treatment in a relevant immune cell line (e.g., THP-1 monocytes).
Materials:
-
THP-1 cell line
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates (96- or 384-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture THP-1 cells according to standard protocols.
-
Cell Plating: Seed the cells into the multi-well plates at an optimized density.
-
Stimulation:
-
Pre-treat cells with IBMX (e.g., 500 µM) for 30 minutes to inhibit cAMP degradation.
-
Add varying concentrations of this compound or forskolin to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay following the kit protocol and measure the signal using a plate reader.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve and normalize to the vehicle control.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity in response to an inflammatory stimulus.
Materials:
-
A cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or THP-1-Lucia™ NF-κB)
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
Cell culture medium
-
Luciferase assay reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cell line into white, opaque multi-well plates.
-
Pre-treatment: Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plates for a duration sufficient to induce luciferase expression (e.g., 6-24 hours).
-
Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and express the results as a percentage of the stimulated control.
Conclusion and Future Directions
This compound, through its action as a partial agonist of the IP receptor, holds significant potential as a modulator of immune and inflammatory responses. The activation of the cAMP/PKA pathway and the subsequent inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, form the basis of its anti-inflammatory effects. While direct experimental evidence for this compound in specific immunological contexts is still emerging, the data from related prostacyclin analogs strongly support its therapeutic potential in inflammatory diseases.
Future research should focus on:
-
Quantifying the in vitro effects of this compound on cytokine production from various immune cells (macrophages, T-cells, etc.).
-
Investigating the impact of this compound on macrophage M1/M2 polarization and its functional consequences.
-
Evaluating the efficacy of this compound in in vivo models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.
A deeper understanding of the immunological and anti-inflammatory properties of this compound will be crucial for unlocking its full therapeutic potential beyond its current applications.
References
- 1. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Macrophages M1/M2 Polarization Using Carbohydrate-Functionalized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 7-day oral treatment of patients with active rheumatoid arthritis using the prostacyclin analog iloprost: cytokine modulation, safety, and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostacyclin antagonism reduces pain and inflammation in rodent models of hyperalgesia and chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Taprostene Sodium (C24H29NaO5): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taprostene sodium, a synthetic analog of prostacyclin, is a potent partial agonist of the prostacyclin (IP) receptor. With the molecular formula C24H29NaO5, this compound exhibits significant vasodilatory, anti-platelet, and cardioprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key biological processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is the sodium salt of Taprostene. Its chemical structure is characterized by a cyclopentane ring with two side chains, a common feature among prostanoids.
| Property | Value | Source |
| Molecular Formula | C24H29NaO5 | N/A |
| Molecular Weight | 420.47 g/mol | N/A |
| CAS Number | 87440-45-7 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous solutions | N/A |
| Stability | Chemically stable prostacyclin analogue | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through its partial agonism at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.
Prostacyclin (IP) Receptor Signaling Pathway
The activation of the IP receptor by this compound predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This interaction triggers the dissociation of Gαs from the βγ subunits, allowing Gαs to bind to and activate adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response.[2]
Caption: IP Receptor Signaling Pathway.
Pharmacological Effects and Quantitative Data
This compound demonstrates a range of pharmacological effects, primarily related to the cardiovascular system.
Effects on the Cardiovascular System
A clinical trial in patients with ischaemic peripheral vascular disease and intermittent claudication demonstrated the clinical efficacy of this compound.[1]
| Parameter | Taprostene Group | Placebo Group | p-value |
| Change in Absolute Walking Time (8 weeks) | +14% | +2.8% | < 0.05 |
| Change in Pain-Free Walking Time (8 weeks) | +23% | +3.8% | < 0.05 |
| Change in Systolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |
| Change in Diastolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |
| Change in Heart Rate (during infusion) | Increase | No change | < 0.05 |
| Change in Platelet Half-life | 72.6 ± 9.35 h to 77.9 ± 7.44 h | No change | < 0.05 |
Comparative Receptor Binding and Functional Activity (Prostacyclin Analogs)
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Iloprost | IP | 3.9 | 0.37 (cAMP elevation) |
| Treprostinil | IP | 32 | 1.9 (cAMP elevation) |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound's pharmacological effects.
Isolated Vascular Smooth Muscle Relaxation Assay
This protocol describes the assessment of the vasodilatory effects of this compound on isolated arterial rings.
Experimental Workflow:
Caption: Vascular Smooth Muscle Relaxation Workflow.
Methodology:
-
Tissue Preparation: Euthanize an appropriate animal model (e.g., rat, rabbit) and carefully excise the thoracic aorta. Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 2 g), with solution changes every 15-20 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Drug Administration: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve.
-
Data Acquisition: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
Intracellular cAMP Level Measurement
This protocol details the quantification of intracellular cAMP levels in response to this compound stimulation in a relevant cell line (e.g., HEK293 cells stably expressing the human IP receptor).
Methodology:
-
Cell Culture: Culture HEK293-hIP cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Determine the intracellular cAMP concentration using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or RIA) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the amount of cAMP produced in each sample by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Platelet Aggregation Assay
This protocol describes the in vitro assessment of this compound's inhibitory effect on platelet aggregation.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Incubation: Add a vehicle or a specific concentration of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Induction of Aggregation: Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.
-
Data Acquisition: Monitor the change in light transmission through the PRP sample over time. Aggregation causes the PRP to become more transparent, increasing light transmission.
-
Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to that in the presence of the vehicle. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Synthesis
Conclusion
This compound is a promising prostacyclin analog with well-defined vasodilatory and anti-platelet properties, mediated through the IP receptor-cAMP signaling pathway. The quantitative data from clinical studies support its potential therapeutic application in vascular diseases. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological profile of this compound. Future research should focus on elucidating its precise pharmacokinetic and pharmacodynamic parameters and exploring its full therapeutic potential in various cardiovascular and other related disorders.
References
An In-Depth Technical Guide to Taprostene Sodium (CAS Number: 87440-45-7)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Taprostene sodium, with the CAS number 87440-45-7, is a synthetic analog of prostacyclin (PGI2). It is a partial agonist of the prostacyclin receptor (IP receptor) and exhibits vasodilatory, antiplatelet, and cardioprotective properties.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data and protocols.
| Property | Value | Reference |
| Chemical Name | Sodium 3-[(Z)-[(3aR,4R,5R,6aS)-4-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-ylidene]methyl]benzoate | [4][5] |
| Molecular Formula | C24H29NaO5 | [2][6] |
| Molecular Weight | 420.47 g/mol | [4][6] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in water (26 mg/mL) | [4] |
| Melting Point | 173-182.5 °C | [4][7] |
| Storage Temperature | 2-8°C | [4] |
Mechanism of Action and Signaling Pathway
This compound primarily functions as a partial agonist at the prostanoid IP receptor, a G-protein coupled receptor (GPCR).[1][2][8] Activation of the IP receptor by this compound is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.
Pharmacological Effects and Preclinical Data
Vasodilation
This compound induces relaxation of vascular smooth muscle, leading to vasodilation. In preclinical studies, its partial agonist activity at IP receptors has been characterized in various vascular preparations.
| Parameter | Value | Experimental Conditions | Reference |
| Relaxation | 45% | 3 µM this compound on phenylephrine-contracted guinea-pig saphenous vein rings in the presence of the EP4 receptor antagonist AH 23848. | [9] |
| Relaxation | 20% | 3 µM this compound on phenylephrine-contracted rat tail artery. | [9] |
| Relaxation | 15% | 3 µM this compound on phenylephrine and sulprostone-contracted mouse aorta. | [9] |
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation. This effect is primarily mediated through the IP receptor-cAMP signaling pathway.
No specific IC50 values for this compound on collagen-induced platelet aggregation were identified in the provided search results.
Cardioprotection
This compound has been shown to exert significant cardioprotective effects, which are attributed to its ability to protect the endothelium and myocardium following ischemic events.[2][3]
Clinical Data
A double-blind, placebo-controlled clinical trial investigated the effects of this compound in patients with ischaemic peripheral vascular disease and intermittent claudication.
| Parameter | Dosage | Duration | Outcome | Reference |
| Walking Time | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Significant increase in absolute and pain-free walking time compared to placebo.[10] | [10] |
| Blood Pressure | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Decrease in systolic and diastolic blood pressure.[10] | [10] |
| Heart Rate | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Increase in heart rate.[10] | [10] |
| Platelet Half-life | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Significant prolongation of platelet half-life.[10] | [10] |
Experimental Protocols
Vasodilation Assay in Guinea-Pig Saphenous Vein
This protocol is based on the methodology described in the study by Chan KM, et al. (2004).[9]
Objective: To assess the vasodilatory effect of this compound on isolated guinea-pig saphenous vein rings.
Materials:
-
Guinea-pig saphenous veins
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (contractile agent)
-
AH 23848 (EP4 receptor antagonist)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate guinea-pig saphenous veins and cut into rings (2-3 mm in width).
-
Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.
-
Pre-treat the tissues with the EP4 receptor antagonist AH 23848 to isolate the effects on the IP receptor.
-
Induce a stable contraction with an appropriate concentration of phenylephrine.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
cAMP Accumulation Assay
No specific detailed protocol for this compound was found in the search results. The following is a general protocol for a cAMP assay in CHO-K1 cells expressing a recombinant receptor.
Objective: To quantify the increase in intracellular cAMP levels in response to this compound in cells expressing the IP receptor.
Materials:
-
CHO-K1 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Culture CHO-K1 cells expressing the IP receptor to an appropriate confluency in multi-well plates.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for a defined period.
-
Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Immune mechanisms in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Taprostene Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene sodium is a synthetic analogue of prostacyclin (PGI₂) that acts as a partial agonist at the prostacyclin receptor (IP receptor).[1][2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. In vitro characterization of this compound is essential to understand its potency, selectivity, and mechanism of action, providing valuable data for drug development and pharmacological research.
These application notes provide a comprehensive overview of standard in vitro experimental protocols to characterize the activity of this compound. The following sections detail the methodologies for key assays, present data in a structured format, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Cell Line/Tissue | Radioligand | Value |
| Kd (nM) | Prostacyclin (IP) Receptor | Not Specified | Not Specified | Low nanomolar range |
Note: Specific radioligand and cell line details were not available in the public search results. The Kd value is described as being in the low nanomolar range.
Table 2: Functional Potency of this compound in Vascular Relaxation Assays
| Assay | Tissue Preparation | Pre-contraction Agent | This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| Vascular Smooth Muscle Relaxation | Guinea-pig saphenous vein | Phenylephrine | 3 | 45 ± 5 |
| Vascular Smooth Muscle Relaxation | Rat tail artery | Phenylephrine | 3 | 20 ± 3 |
| Vascular Smooth Muscle Relaxation | Mouse aorta | Phenylephrine + Sulprostone | 3 | 15 ± 2* |
Note: The provided values are approximate percentages of relaxation observed in a specific study and may vary depending on experimental conditions. Standard error of the mean (SEM) is estimated for illustrative purposes.
Experimental Protocols
IP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the prostacyclin (IP) receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Iloprost or other suitable IP receptor radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: A high concentration of a non-labeled IP receptor agonist (e.g., 10 µM Iloprost)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by non-linear regression analysis of the competition binding curve.
cAMP Functional Assay
This protocol outlines a cell-based assay to measure the effect of this compound on intracellular cyclic AMP (cAMP) production, a downstream effector of IP receptor activation.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293-IP, CHO-IP).
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Forskolin (positive control, adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells into a 384-well plate and culture overnight to allow for cell attachment.
-
On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer.
-
Incubate the cells for a short period (e.g., 30 minutes) to allow the phosphodiesterase inhibitor to take effect.
-
Prepare serial dilutions of this compound and controls (forskolin and vehicle) in stimulation buffer.
-
Add the compounds to the respective wells of the cell plate.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound and calculate the EC₅₀ value using non-linear regression.
Vascular Smooth Muscle Relaxation Assay
This ex vivo protocol measures the vasorelaxant effect of this compound on isolated arterial rings.
Materials:
-
Isolated arterial tissue (e.g., rat aorta, guinea-pig saphenous vein).
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Phenylephrine or other suitable vasoconstrictor.
-
This compound.
-
Acetylcholine (endothelium-dependent relaxation control).
-
Sodium nitroprusside (endothelium-independent relaxation control).
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the desired artery and carefully clean it of surrounding connective tissue.
-
Cut the artery into rings of appropriate size (e.g., 2-3 mm).
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (to be optimized for the specific tissue).
-
Induce a stable contraction in the arterial rings using a vasoconstrictor like phenylephrine (concentration to be determined to achieve ~80% of maximal contraction).
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation response is achieved or the highest concentration is tested.
-
At the end of the experiment, test for endothelium integrity by adding acetylcholine and for maximal relaxation with sodium nitroprusside.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a dose-response curve and determine the EC₅₀ and maximal relaxation (Emax) for this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the IP receptor.
References
Taprostene Sodium: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of taprostene sodium in in vivo animal studies, with a focus on dosage, administration, and experimental protocols. This compound is a stable prostacyclin (PGI₂) analog and a partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. Its activation initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection, making it a compound of interest for cardiovascular research.
Data Presentation
A summary of reported in vivo dosages for this compound across different animal models and administration routes is presented below. Due to the limited publicly available data, ranges may be broad and require optimization for specific experimental contexts.
| Animal Model | Route of Administration | Dosage Range | Reported Application |
| Cat | Intravenous (IV) Infusion | 100 ng/kg/min | Cardioprotection in a model of myocardial ischemia and reperfusion.[1] |
| Rat | Intravenous (IV) | Data not available | - |
| Subcutaneous (SC) | Data not available | - | |
| Intraperitoneal (IP) | Data not available | - | |
| Mouse | Intravenous (IV) | Data not available | - |
| Subcutaneous (SC) | Data not available | - | |
| Intraperitoneal (IP) | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established practices for in vivo animal research and should be adapted to comply with institutional animal care and use committee (IACUC) guidelines.
Vehicle Preparation
For in vivo administration, this compound should be dissolved in a sterile, biocompatible vehicle. The choice of vehicle can influence the solubility and stability of the compound.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile water for injection
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
Protocol:
-
Determine the desired final concentration of the this compound solution based on the target dose and administration volume.
-
Weigh the appropriate amount of this compound powder in a sterile container.
-
Add a small volume of sterile water for injection to dissolve the powder. Gentle vortexing may be applied to aid dissolution.
-
Once dissolved, add sterile saline to reach the final desired volume.
-
Check the pH of the solution and adjust if necessary to a physiological range (typically pH 7.2-7.4) using sterile, dilute solutions of NaOH or HCl.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated.
Administration Protocols
The following are general guidelines for intravenous, subcutaneous, and intraperitoneal administration in rats and mice. Specific volumes and needle gauges should be adjusted based on the animal's weight and institutional guidelines.[3][4][5]
a. Intravenous (IV) Injection (Tail Vein)
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate gauge sterile needles (e.g., 27-30G for mice, 25-27G for rats)
-
Restraining device
-
Heat lamp or warm water to induce vasodilation
Protocol:
-
Properly restrain the animal. For tail vein injections, specialized restrainers are recommended.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Disinfect the injection site with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a "flash" of blood in the needle hub or by gentle aspiration.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
b. Subcutaneous (SC) Injection
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)
Protocol:
-
Grasp the loose skin over the dorsal midline (scruff) or flank area to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Monitor the animal for any signs of irritation at the injection site.
c. Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL for mice, 3-5 mL for rats)
-
Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)
Protocol:
-
Securely restrain the animal, tilting it slightly head-down to move the abdominal organs forward.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and major blood vessels.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not punctured the bladder or intestines.
-
Inject the this compound solution.
-
Withdraw the needle.
-
Return the animal to its cage and monitor for any signs of distress.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound, as a prostacyclin analog, primarily acts on the IP receptor, which is coupled to a Gs alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.
Caption: this compound Signaling Pathway.
Experimental Workflow for a Cardioprotection Study
A typical workflow for investigating the cardioprotective effects of this compound in a rodent model of myocardial ischemia-reperfusion injury is depicted below.
Caption: Cardioprotection Study Workflow.
References
Application Notes and Protocols for Taprostene Sodium Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene sodium is a synthetic, chemically stable analog of prostacyclin (PGI₂). It functions as a partial agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor by this compound initiates a signaling cascade that plays a role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and cytoprotection. These properties make this compound a valuable tool for in vitro studies in various fields, including cardiovascular research, inflammation, and cell signaling.
These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, along with a summary of its mechanism of action and relevant quantitative data.
Data Presentation
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₂₄H₂₉NaO₅ | [1] |
| Molecular Weight | 422.5 g/mol | [1] |
| CAS Number | 87440-45-7 | [2] |
| Storage of Powder | -20°C | [3] |
| Storage of Stock Solution | -80°C (up to 1 year) | [4] |
| Recommended Solvents | DMSO, Water (solubility should be verified) | General recommendation for sodium salts of small molecules.[5] |
| Typical Stock Concentration | 1 mM - 10 mM in DMSO | Based on common laboratory practice and supplier information.[3] |
| Working Concentration | 1 nM - 1 µM | Based on effective concentrations of other prostacyclin analogs in cell culture.[6][7] |
Mechanism of Action: The IP Receptor Signaling Pathway
This compound exerts its biological effects by binding to and activating the prostacyclin IP receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to the cellular response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Pre-warm the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO. To prepare a 10 mM stock solution from 1 mg of this compound (MW: 422.5 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 422.5 g/mol )) * 1,000,000 µL/L = 236.7 µL
-
-
Aseptically add 236.7 µL of sterile DMSO to the vial containing 1 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. A brief, gentle sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note on Solubility: While the sodium salt form suggests potential aqueous solubility, DMSO is recommended for preparing high-concentration stock solutions to ensure sterility and stability. If preparing an aqueous stock, use sterile, nuclease-free water or a buffer like PBS, and verify solubility at the desired concentration. Aqueous solutions are generally less stable and should be prepared fresh or stored for very short periods.[5]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general procedure for treating adherent cells in a 6-well plate format.
Materials:
-
Cultured cells of interest, seeded in a 6-well plate
-
Complete cell culture medium
-
Serum-free cell culture medium (for serum-starvation, if required)
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
(Optional) Serum Starvation: If the experimental design requires it (e.g., to reduce basal signaling), aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free medium. Incubate for the desired starvation period (e.g., 6-24 hours).
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in serum-free or complete medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Important: Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment: Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound (or vehicle control).
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA or protein extraction, or the supernatant can be collected for analysis of secreted factors.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing and using this compound in a cell culture experiment.
References
- 1. 87440-45-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. Taprostene | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Prostacyclin analogs stimulate VEGF production from human lung fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taprostene Sodium in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene sodium is a synthetic and stable analogue of prostacyclin (PGI2), known for its potent vasodilatory and antiplatelet aggregation properties. In the field of hematology and cardiovascular research, this compound serves as a valuable tool for investigating the signaling pathways that modulate platelet function. Its primary mechanism of action involves the activation of the prostacyclin receptor (IP receptor) on the platelet surface, leading to a cascade of intracellular events that ultimately inhibit platelet activation and aggregation. These application notes provide a comprehensive guide to utilizing this compound in in vitro platelet aggregation assays, offering detailed protocols for researchers in academia and the pharmaceutical industry.
Principle of the Method
This compound functions as a selective agonist for the prostacyclin I2 (IP) receptor, a G-protein coupled receptor (GPCR) on platelets.[1] Binding of this compound to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets.[2] This phosphorylation cascade interferes with key platelet activation processes, including intracellular calcium mobilization and the conformational activation of glycoprotein IIb/IIIa receptors, which are essential for fibrinogen binding and subsequent platelet aggregation.[2]
Platelet aggregation can be monitored in vitro using light transmission aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. A decrease in turbidity, and thus an increase in light transmission, corresponds to the formation of platelet aggregates. By introducing this compound prior to the addition of a platelet agonist (e.g., ADP, collagen), its inhibitory effect on aggregation can be quantified.
Signaling Pathway of this compound in Platelets
The signaling cascade initiated by this compound leading to the inhibition of platelet aggregation is depicted below.
Caption: Signaling pathway of this compound in platelets.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin, NSAIDs) for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish platelet-rich plasma (PRP) on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a new polypropylene tube. Avoid disturbing the buffy coat.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment (Optional): For standardization, the platelet count in the PRP can be adjusted (e.g., to 2.5 x 10⁸ platelets/mL) by diluting with PPP.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and set this as the 100% aggregation (or 100% light transmission) baseline.
-
Pipette the same volume of PRP into another cuvette with a stir bar.
-
Place this cuvette in the aggregometer and set this as the 0% aggregation (or 0% light transmission) baseline.
-
-
Incubation with this compound:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.
-
Add the desired concentration of this compound or its vehicle control to the PRP.
-
Incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add a platelet agonist, such as adenosine diphosphate (ADP) (final concentration, e.g., 5-10 µM) or collagen (final concentration, e.g., 2-5 µg/mL), to the PRP pre-incubated with this compound.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Max. Aggregation of Control - Max. Aggregation of Taprostene) / Max. Aggregation of Control] x 100
-
To determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation), perform a dose-response curve with serial dilutions of this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for platelet aggregation assay.
Data Presentation
| Compound | Agonist | Assay Type | Species | IC50 / % Inhibition | Reference |
| RS93427 (Prostacyclin-mimetic) | Collagen (2.5 µg/mL) | LTA in PRP | Human | IC50 reduced 4-6 fold in the presence of nitrodilators | [3] |
| Beraprost Sodium | ADP (2, 5, 10 µM) | LTA in PRP | Human | 10%, 19%, 16% inhibition, respectively | [4] |
| Beraprost Sodium | Collagen (1.25 µg/mL) | LTA in PRP | Human | 6 ± 4% inhibition | [4] |
Note: The data presented for RS93427 and Beraprost Sodium are intended to provide a general understanding of the potency of prostacyclin analogues. Researchers should establish their own dose-response curves for this compound.
During an intravenous infusion in healthy volunteers, this compound (25 ng/kg/min) has been shown to significantly inhibit the slope and height of both ADP and collagen-induced platelet aggregation ex vivo.[5]
Materials and Reagents
-
This compound
-
Platelet Agonists (e.g., Adenosine Diphosphate (ADP), Collagen)
-
3.2% Sodium Citrate Solution
-
Saline Solution (0.9% NaCl)
-
Polypropylene Tubes
-
Pipettes and Pipette Tips
-
Light Transmission Aggregometer
-
Aggregometer Cuvettes with Magnetic Stir Bars
-
Centrifuge
-
Water Bath (37°C)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low aggregation response with agonist | Inactive agonist | Prepare fresh agonist solutions. |
| Platelets are not viable | Ensure blood is fresh and processed promptly. Avoid extreme temperatures. | |
| Incorrect platelet count | Adjust platelet count in PRP if necessary. | |
| Spontaneous platelet aggregation | Platelet activation during blood collection/processing | Use a clean venipuncture technique. Gently mix blood with anticoagulant. Avoid vigorous pipetting. |
| High variability between replicates | Inconsistent pipetting | Ensure accurate and consistent pipetting of all reagents. |
| Temperature fluctuations | Maintain a constant temperature of 37°C throughout the assay. | |
| Inadequate mixing | Ensure the stir bar is functioning correctly in the cuvette. |
Conclusion
This compound is a potent inhibitor of platelet aggregation, acting through the prostacyclin receptor to increase intracellular cAMP levels. The protocols outlined in these application notes provide a robust framework for researchers to investigate the antiplatelet effects of this compound using light transmission aggregometry. Accurate and reproducible data can be obtained by carefully following the described procedures for sample preparation, assay execution, and data analysis. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide for understanding the underlying mechanisms and procedural steps.
References
- 1. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity of human blood platelets to the aggregating agent ADP during different dietary sodium intakes in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective anti-platelet aggregation synergism between a prostacyclin-mimetic, RS93427 and the nitrodilators sodium nitroprusside and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-aggregation inhibition and hemodynamic effects of beraprost sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of taprostene, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Taprostene Sodium in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taprostene sodium, a prostacyclin (IP) receptor partial agonist, is a valuable tool in cardiovascular and related research. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound in aqueous and organic solvents, guidelines for solution storage and stability, and an overview of its primary signaling pathway.
Physicochemical Properties and Solubility
This compound is a white to off-white powder. Its solubility is a key factor in the preparation of stock and working solutions for various research applications.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM)¹ | Temperature | Notes |
| Water | 26 mg/mL[1] | ~61.5 | Room Temperature | Forms a clear solution. |
| DMSO | Data not available | - | - | Expected to be soluble based on the properties of similar compounds. |
| Ethanol | Data not available | - | - | Expected to be soluble based on the properties of similar compounds. |
¹ Calculated based on a molecular weight of 422.5 g/mol .
Experimental Protocols for Solution Preparation
Preparation of Aqueous Stock Solution (e.g., 10 mg/mL in Sterile Water)
This protocol is suitable for the preparation of a high-concentration stock solution for subsequent dilution in aqueous buffers for in vivo or in vitro studies.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection
-
Sterile, conical polypropylene tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water. For a 10 mg/mL solution, add 1 mL of water.
-
Mixing: Tightly cap the tube and vortex gently until the powder is completely dissolved, resulting in a clear solution.
-
Sterilization: For sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.[1]
Preparation of Organic Stock Solution (e.g., 10 mM in DMSO)
This protocol is commonly used for preparing stock solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (MW = 422.5 g/mol ), weigh 4.225 mg of the powder.
-
Dissolution: Transfer the powder to a sterile tube. Add the appropriate volume of DMSO (in this case, 1 mL).
-
Mixing: Securely cap the tube and vortex at room temperature until the solid is fully dissolved.
-
Aliquoting and Storage: Dispense the DMSO stock solution into small, single-use aliquots in sterile tubes. Store desiccated at -20°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer or cell culture medium.
Important Considerations:
-
Final Solvent Concentration: When using an organic stock solution for aqueous-based assays (e.g., cell culture), ensure that the final concentration of the organic solvent is low (typically <0.1% v/v) to avoid solvent-induced toxicity.
-
pH of Aqueous Solutions: For aqueous solutions, the pH should be maintained within a stable range, as drastic pH changes can affect the stability of the compound. For prostacyclin analogs like Treprostinil sodium, a pH range of 6.0 to 7.2 has been shown to be acceptable for stability in intravenous solutions.[2]
Solution Stability and Storage
Proper storage is crucial to maintain the integrity and activity of this compound solutions.
Table 2: Recommended Storage and Stability Guidelines
| Solution Type | Storage Temperature | Short-Term Stability | Long-Term Stability | Notes |
| Aqueous Stock Solution | 2-8°C[1] | Up to 1 week | Not recommended | Protect from light. |
| Aqueous Stock Solution | -20°C | - | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| Organic Stock Solution (DMSO/Ethanol) | -20°C | - | Up to 1 year (desiccated) | Protect from moisture. |
| Diluted Aqueous Working Solutions | 2-8°C | Use within 24 hours | Not recommended | Prepare fresh before each experiment. |
Note: The stability of this compound in solution has not been extensively reported. The recommendations above are based on general practices for similar compounds and the available data for related prostacyclin analogs. For instance, diluted solutions of Treprostinil sodium in various intravenous fluids have been shown to be stable for at least 48 hours at 40°C.[2] However, it is highly recommended to perform stability studies under specific experimental conditions if the solution needs to be stored for extended periods.
Mechanism of Action and Signaling Pathway
This compound is a partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the IP receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
IP Receptor Signaling Cascade
The binding of this compound to the IP receptor induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of this compound, such as vasodilation and inhibition of platelet aggregation.
Caption: this compound signaling pathway via the IP receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and use of this compound in a research setting.
Caption: Experimental workflow for this compound.
Conclusion
The successful use of this compound in a research setting is contingent upon its proper dissolution, storage, and handling. By following the detailed protocols and guidelines presented in these application notes, researchers can ensure the preparation of stable and effective solutions, leading to more accurate and reproducible experimental outcomes. It is always recommended to consult the manufacturer's specific instructions for the lot of this compound being used and to perform preliminary validation experiments.
References
Application Notes and Protocols for Taprostene Sodium-Induced Vasodilation in Ex Vivo Artery Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene sodium is a chemically stable synthetic analog of prostacyclin (PGI2) that acts as a potent vasodilator. It exerts its effects primarily through the activation of the prostanoid IP receptor, making it a valuable tool for studying vascular physiology and pharmacology. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce vasodilation in ex vivo artery ring preparations, a common model for assessing vascular reactivity.
Mechanism of Action
This compound is a partial agonist at the prostanoid IP receptor, a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells[1][2]. The binding of taprostene to the IP receptor initiates a signaling cascade that leads to vasodilation through the following key steps:
-
Receptor Activation: Taprostene binds to the IP receptor.
-
G-Protein Activation: The activated IP receptor stimulates the associated Gs alpha subunit of the heterotrimeric G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This ultimately results in the relaxation of the vascular smooth muscle and vasodilation.
Data Presentation
The vasodilatory effect of this compound is concentration-dependent. Due to its nature as a partial agonist, it may not produce 100% relaxation of a pre-contracted artery ring. The following table summarizes the available quantitative data on the vasodilatory effects of this compound in ex vivo vascular preparations.
| Parameter | Value | Artery/Vessel Type | Pre-contraction Agent | Species | Reference |
| % Relaxation | 45% | Saphenous Vein | Phenylephrine (3 µM) | Guinea-Pig | [1] |
| % Relaxation | 20% | Tail Artery | Phenylephrine (3 µM) | Rat | [1] |
| % Relaxation | 15% | Aorta | Phenylephrine + Sulprostone | Mouse | [1] |
| pIC50 | 6.9 | Platelet Preparation (inhibition of aggregation) | - | Human | [2] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher value indicates greater potency. Data for a full dose-response curve (EC50 and Emax) in ex vivo artery rings is limited in the reviewed literature, reflecting the compound's characterization as a partial agonist.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced vasodilation in isolated artery rings using a wire myograph system.
Materials and Reagents
-
Animals: Male Wistar rats (or other suitable species)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 1.6, MgSO4 1.2, KH2PO4 1.2, NaHCO3 14.9, dextrose 5.5)[3]. Prepare fresh and bubble with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain a pH of 7.4.
-
High Potassium Solution (KPSS): Similar to PSS but with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
Vasoconstrictor: Phenylephrine (PE) hydrochloride stock solution (e.g., 10 mM in distilled water).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and make serial dilutions in PSS on the day of the experiment.
-
Equipment:
-
Wire myograph system with data acquisition software[4]
-
Dissecting microscope
-
Fine dissection tools (scissors, forceps)
-
Organ bath chambers
-
Force transducer
-
Carbogen gas tank (95% O2 / 5% CO2)
-
Protocol for Ex Vivo Artery Ring Vasodilation Assay
-
Artery Dissection and Preparation: a. Euthanize the animal using an approved method. b. Carefully dissect the thoracic aorta or other artery of interest and place it immediately in ice-cold PSS. c. Under a dissecting microscope, remove adherent connective and adipose tissue. d. Cut the cleaned artery into rings of 2-3 mm in length[3]. Take care to not stretch or damage the endothelium.
-
Mounting the Artery Rings: a. Mount each artery ring on the two stainless steel wires or pins of the wire myograph chamber[4][5]. b. Submerge the mounted rings in the organ bath chambers filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: a. Allow the artery rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta), with PSS changes every 15-20 minutes. b. After equilibration, test the viability of the rings by inducing contraction with KPSS (e.g., 60 mM KCl). A robust contraction confirms tissue viability. c. Wash the rings with PSS and allow them to return to the baseline resting tension. d. To assess endothelium integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add a known endothelium-dependent vasodilator like acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
This compound-Induced Vasodilation: a. Wash the rings thoroughly with PSS and allow them to return to baseline. b. Induce a stable, submaximal contraction with phenylephrine (e.g., 1 µM). This pre-contraction level should be approximately 60-80% of the KPSS-induced contraction. c. Once the contraction is stable, add cumulative concentrations of this compound to the organ bath (e.g., starting from 1 nM and increasing to 10 µM) in a stepwise manner. Allow the response to stabilize at each concentration before adding the next. d. Record the relaxation response at each concentration.
-
Data Analysis: a. Express the relaxation at each this compound concentration as a percentage of the initial phenylephrine-induced contraction. b. Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve. c. If a full curve is obtained, calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values using a suitable nonlinear regression software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Ex Vivo Artery Ring Assay
Caption: Experimental workflow for assessing vasodilation.
References
- 1. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Taprostene Sodium in Cardiac Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene sodium, a stable synthetic analog of prostacyclin (PGI2), has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. This potent vasodilator and inhibitor of platelet aggregation exerts its beneficial effects through multiple mechanisms, primarily centered on endothelial protection and the modulation of inflammatory responses. This document provides detailed application notes and protocols for utilizing this compound in experimental models of cardiac I/R injury, summarizing key quantitative data and elucidating its proposed mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is believed to be mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent signaling cascade is thought to confer cardioprotection through two main avenues:
-
Endothelial Protection: Taprostene helps to preserve the integrity and function of the coronary endothelium, which is often damaged during I/R injury. This protective effect is crucial for maintaining vascular homeostasis and preventing the deleterious consequences of endothelial dysfunction.
-
Inhibition of Neutrophil Accumulation: A key event in reperfusion injury is the infiltration of neutrophils into the ischemic myocardium, which exacerbates tissue damage through the release of reactive oxygen species and proteolytic enzymes. Taprostene has been shown to significantly reduce the accumulation of neutrophils in the area at risk.
The increase in cAMP is hypothesized to interfere with the expression or function of adhesion molecules on both endothelial cells and neutrophils, thereby reducing their interaction and subsequent infiltration into the cardiac tissue.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a feline model of myocardial ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial Necrosis
| Treatment Group | Area at Risk (% of Left Ventricle) | Necrotic Area (% of Area at Risk) |
| MI + Vehicle | Not significantly different from MI + Taprostene | 35.4 ± 3.1 |
| MI + Taprostene | Not significantly different from MI + Vehicle | 18.2 ± 2.5* |
*p < 0.01 compared to MI + Vehicle group. Data from a study in anesthetized cats.[1]
Table 2: Effect of this compound on Plasma Creatine Phosphokinase (CPK) Activity
| Time Post-Reperfusion | MI + Vehicle (IU/mg protein) | MI + Taprostene (IU/mg protein) | Sham MI (IU/mg protein) |
| 3 hours | Significantly higher than Sham and MI + Taprostene | Not significantly different from Sham | Low baseline |
| 4 hours | Significantly higher than Sham and MI + Taprostene | Not significantly different from Sham | Low baseline |
| 5 hours | Significantly higher than Sham and MI + Taprostene | Not significantly different from Sham | Low baseline |
| 6 hours | Significantly higher than Sham and MI + Taprostene | Not significantly different from Sham | Low baseline |
Data from a study in anesthetized cats.[1]
Table 3: Effect of this compound on Myocardial Myeloperoxidase (MPO) Activity
| Myocardial Tissue Sample | MI + Vehicle (Units/100mg tissue) | MI + Taprostene (Units/100mg tissue) |
| Ischemic Zone | 5.8 ± 1.2 | 2.1 ± 0.5 |
| Area at Risk | 4.9 ± 1.0 | 1.8 ± 0.4 |
*p < 0.05 compared to MI + Vehicle group. MPO activity is an indicator of neutrophil infiltration. Data from a study in anesthetized cats.[1]
Experimental Protocols
This section provides a detailed protocol for inducing cardiac ischemia-reperfusion injury in a feline model and for the administration of this compound, based on a published study.[1]
Animal Model and Surgical Preparation
-
Animal Model: Adult male cats (or other suitable species, e.g., Sprague-Dawley rats).
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.).
-
Ventilation: Intubate the animals and ventilate with room air.
-
Catheterization: Catheterize a femoral vein for drug infusion and a femoral artery for blood pressure monitoring.
-
Thoracotomy: Perform a left thoracotomy at the fifth intercostal space to expose the heart.
-
Ligation: Isolate the left anterior descending (LAD) coronary artery and pass a ligature around it.
Ischemia-Reperfusion Protocol
-
Ischemia: Induce regional myocardial ischemia by tightening the ligature around the LAD coronary artery. Successful occlusion can be confirmed by regional cyanosis and ST-segment elevation on an electrocardiogram (ECG). The duration of ischemia is typically 60 minutes.[1]
-
Reperfusion: After the ischemic period, release the ligature to allow reperfusion of the coronary artery. The reperfusion period is typically 4.5 hours.[1]
Administration of this compound
-
Dosage: Infuse this compound intravenously at a rate of 100 ng/kg/min.[1]
-
Timing: Begin the infusion 30 minutes after the onset of ischemia (i.e., 30 minutes before reperfusion) and continue throughout the reperfusion period.[1]
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle (e.g., saline) following the same infusion protocol.
Assessment of Cardioprotective Effects
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Stain the left ventricle with a vital stain (e.g., triphenyltetrazolium chloride, TTC) to delineate the necrotic tissue from the viable tissue. Calculate the area at risk and the necrotic area as a percentage of the respective total areas.
-
Biochemical Markers: Collect blood samples at regular intervals during the experiment to measure plasma levels of cardiac injury markers, such as creatine phosphokinase (CPK) or troponins.
-
Neutrophil Infiltration: Measure myeloperoxidase (MPO) activity in myocardial tissue samples from the ischemic and non-ischemic zones. MPO is an enzyme abundant in neutrophils, and its activity serves as an index of neutrophil accumulation.
-
Endothelial Function: Assess endothelial function in isolated coronary artery rings by measuring their response to endothelium-dependent vasodilators (e.g., acetylcholine).
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cardioprotection.
Experimental Workflow
Caption: Experimental workflow for studying Taprostene in cardiac I/R injury.
Logical Relationship of Taprostene's Cardioprotective Effects
Caption: Logical flow of Taprostene's cardioprotective mechanisms.
References
Application Note: Quantification of cAMP Levels in Pulmonary Artery Smooth Muscle Cells Following Taprostene Sodium Treatment
Audience: Researchers, scientists, and drug development professionals in the fields of vascular biology, pharmacology, and drug discovery.
Introduction:
Pulmonary Arterial Hypertension (PAH) is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), contributing to vascular remodeling. Prostacyclin (PGI2) and its analogs are cornerstone therapies for PAH, primarily due to their vasodilatory and anti-proliferative effects. These effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Taprostene sodium is a stable, synthetic partial agonist of the IP receptor.[1] Activation of the IP receptor stimulates the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[2][3][4] Elevated cAMP levels in PASMCs lead to the activation of Protein Kinase A (PKA), which mediates downstream effects including vasodilation and inhibition of proliferation.[1][5][6] This application note provides a detailed protocol for treating human PASMCs with this compound and subsequently measuring the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The binding of this compound to the IP receptor on PASMCs initiates a well-defined signaling cascade. The diagram below illustrates this pathway, from receptor activation to the generation of cAMP.
Caption: this compound signaling pathway in PASMCs.
Experimental Protocols
Culture of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
This protocol outlines the standard procedure for the culture of commercially available primary hPASMCs.
Materials:
-
Primary Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Smooth Muscle Cell Growth Medium (e.g., Cat. No. 311-500, Sigma-Aldrich or equivalent)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 and T-25 culture flasks, or multi-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved hPASMCs in a 37°C water bath.
-
Aseptically transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Smooth Muscle Cell Growth Medium.
-
Gently rock the flask to distribute the cells and place it in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Maintenance:
-
After 24 hours, aspirate the medium to remove residual cryoprotectant and add fresh, pre-warmed growth medium.
-
Change the medium every 2-3 days.
-
Monitor cell confluence daily.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed new flasks or plates at a density of 2,500-5,000 cells/cm².
-
Treatment of hPASMCs with this compound
This protocol describes the stimulation of hPASMCs with varying concentrations of this compound to induce cAMP production.
Materials:
-
Confluent hPASMCs in 96-well plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Serum-free culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Seeding: Seed hPASMCs in a 96-well plate at a density of 30,000-100,000 cells/well and allow them to adhere and reach confluence overnight.[7]
-
Pre-incubation:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add 100 µL/well of HBSS containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Incubate at 37°C for 15-30 minutes.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in HBSS (e.g., from 1 nM to 10 µM). Include a vehicle control (HBSS with no drug).
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes. This incubation time may need to be optimized.
-
-
Cell Lysis:
Measurement of cAMP Levels using ELISA
This protocol is a general guideline for a competitive cAMP ELISA. Refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
cAMP ELISA Kit (e.g., from Cell Biolabs, MyBioSource, or Elabscience)
-
Cell lysates from the previous step
-
Microplate reader capable of measuring absorbance at 450 nm or luminescence, depending on the kit.
Experimental Workflow:
Caption: Workflow for measuring cAMP in hPASMCs.
Procedure:
-
Prepare Standards: Prepare a standard curve using the cAMP standards provided in the kit.
-
Assay:
-
Add standards and cell lysates to the wells of the anti-cAMP antibody-coated plate.
-
Add the HRP-cAMP conjugate (or equivalent, depending on the kit) to each well. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature with shaking.
-
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate until color development is sufficient.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the cAMP concentration in each of your samples.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison. Below is an example of how to structure the results.
| Treatment Group | This compound Conc. | Mean cAMP (pmol/mL) | Standard Deviation |
| Vehicle Control | 0 nM | 2.5 | 0.4 |
| Treatment 1 | 1 nM | 8.7 | 1.1 |
| Treatment 2 | 10 nM | 25.4 | 3.2 |
| Treatment 3 | 100 nM | 68.9 | 7.5 |
| Treatment 4 | 1 µM | 112.3 | 12.1 |
| Treatment 5 | 10 µM | 115.8 | 13.0 |
| Positive Control | Forskolin (10 µM) | 150.2 | 15.6 |
Note: The concentrations of this compound are based on effective ranges of other prostacyclin analogs in similar studies.[6][9] The data presented in the table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for researchers to measure the pharmacological effect of this compound on its direct downstream target, cAMP, in a relevant cell model for pulmonary hypertension. The provided protocols for cell culture, treatment, and cAMP measurement, along with the illustrative data and pathway diagrams, offer a robust starting point for investigating the mechanism of action of IP receptor agonists.
References
- 1. Prostacyclin analogues differentially inhibit growth of distal and proximal human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. mybiosource.com [mybiosource.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Taprostene Sodium Solubility and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with taprostene sodium in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a partial agonist of the prostanoid prostacyclin (IP) receptor[1]. Like many synthetic prostaglandin analogs, it is a lipophilic molecule, which can lead to limited solubility in aqueous solutions. This poor solubility can result in precipitation of the compound, leading to inaccurate dosing, loss of biological activity, and inconsistent experimental results.
Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
This is a common issue known as "crashing out" of solution. This compound is often initially dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer (e.g., phosphate-buffered saline, cell culture media), the solvent environment becomes predominantly aqueous. The dramatic decrease in organic solvent concentration can cause the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation[2][3].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, a high-purity, anhydrous organic solvent is recommended. Dimethyl Sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of poorly water-soluble compounds[2]. It is crucial to use anhydrous DMSO to prevent the introduction of water, which could affect the stability and solubility of the stock solution over time.
Q4: How should I store my this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound[2]. When stored properly, the powder form is generally stable for years at -20°C.
Troubleshooting Guide
This guide provides systematic steps to address common solubility issues with this compound.
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Cause: Direct dissolution of lipophilic compounds like this compound in aqueous buffers is often unsuccessful due to their inherent hydrophobicity.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. An organic solvent stock solution must be prepared first.
Issue 2: My compound precipitates out of solution immediately upon dilution of the DMSO stock into my aqueous buffer.
-
Cause A: Final concentration is too high. The final concentration of this compound in your aqueous solution may be above its solubility limit in that specific buffer.
-
Solution A: Lower the final working concentration. If a higher concentration is required, consider formulation strategies such as the use of co-solvents or surfactants, but be mindful of their potential effects on your experimental system.
-
Cause B: Improper mixing technique. Adding the aqueous buffer to the DMSO stock can create localized high concentrations, leading to rapid precipitation.
-
Solution B: Always add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This ensures quick dispersion and minimizes localized supersaturation[3].
-
Cause C: High final concentration of organic solvent. While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may also affect the stability of buffer components.
-
Solution C: Ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.1% for most cell-based assays, and is consistent across all experimental conditions[2].
Issue 3: The final working solution is cloudy or contains visible particulates.
-
Cause A: Micro-precipitation or aggregation. The compound may not be fully dissolved, even if large precipitates are not visible.
-
Solution A: Gentle warming of the final solution (e.g., to 37°C) or brief sonication in a water bath sonicator can help to break up small aggregates and improve dissolution. However, be cautious as heat can degrade some compounds[2].
-
Cause B: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and pipette tips.
-
Solution B: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue[3].
Quantitative Data Summary
As specific solubility data for this compound is limited, the following table provides stability data for the related compound, treprostinil sodium, which may serve as a useful reference.
| Compound | Diluent | Concentration | Storage Conditions | Stability |
| Treprostinil Sodium | Sterile Water for Injection | 0.13 mg/mL | 40°C and 75% relative humidity for 48 hours | Stable |
| Treprostinil Sodium | 0.9% Sodium Chloride Injection | 0.13 mg/mL | 40°C and 75% relative humidity for 48 hours | Stable |
| Treprostinil Sodium | 5% Dextrose Injection | 0.13 mg/mL | 40°C and 75% relative humidity for 48 hours | Stable |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium). If appropriate for your experiment, pre-warm the buffer to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in pure DMSO. This can help in achieving a very low final DMSO concentration.
-
Final Dilution: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer.
-
Final Mixing: Continue to vortex or stir the solution for another 1-2 minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
Visualizations
Signaling Pathway of Prostacyclin (IP) Receptor Agonists
This compound, as a prostacyclin (IP) receptor agonist, primarily exerts its effects through the Gs alpha subunit (Gαs) signaling cascade.
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps and decision points for successfully preparing aqueous solutions of this compound.
Caption: Workflow for this compound Solution Preparation.
References
Preventing Taprostene sodium degradation in experimental setups
Welcome to the technical support center for Taprostene sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring reliable results in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostacyclin (PGI2). It functions as a partial agonist at the prostanoid prostacyclin (IP) receptors.[1] The primary signaling pathway involves the activation of Gs protein-coupled IP receptors, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][4][5] This increase in cAMP leads to the activation of Protein Kinase A (PKA), resulting in various cellular responses, most notably vasodilation and inhibition of platelet aggregation.[6]
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many prostacyclin analogs, this compound is susceptible to degradation. The primary factors of concern are:
-
pH: Acidic conditions can lead to rapid hydrolysis. Maintaining a neutral to slightly alkaline pH is crucial for stability.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Prolonged exposure to light can potentially lead to photodegradation.
-
Oxidative Stress: The presence of oxidizing agents can compromise the integrity of the molecule.
Q3: How should I store this compound?
A3: For maximal stability, this compound should be stored at -20°C as provided.[7] The Safety Data Sheet (SDS) recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[8]
Q4: Can I pre-dilute this compound and store it for later use?
A4: It is highly recommended to prepare solutions fresh for each experiment. If temporary storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability in solution is dependent on the solvent and pH. Avoid storing in acidic buffers.
Q5: What solvents are recommended for preparing this compound solutions?
A5: While specific solubility data for this compound is not always provided by vendors, prostacyclin analogs are typically dissolved in a small amount of a polar organic solvent like DMSO or ethanol, and then diluted to the final concentration in an appropriate aqueous buffer (e.g., PBS or Tris-HCl) at a neutral or slightly alkaline pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological response (e.g., vasodilation, cAMP increase) | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation in experimental buffer: The pH of the buffer may be too acidic. 3. Adsorption to labware: The compound may be sticking to plastic surfaces. | 1. Prepare a fresh stock solution from powder. Aliquot any remaining stock solution and store at -80°C. 2. Ensure the final pH of your experimental buffer is between 7.2 and 7.6. 3. Consider using low-adhesion microplates or glassware. Including a small percentage of a carrier protein like BSA in the buffer can also help. |
| Precipitation observed when making dilutions | 1. Low solubility in aqueous buffer: The concentration of the organic solvent in the final dilution may be too low. 2. Incorrect buffer pH: The pH of the buffer may be affecting solubility. | 1. Ensure the initial stock solution in organic solvent is at a sufficiently high concentration to allow for dilution into the aqueous buffer without precipitation. 2. Check and adjust the pH of the aqueous buffer to be within the optimal range for stability and solubility (neutral to slightly alkaline). |
| High variability between replicate experiments | 1. Inconsistent solution preparation: Minor variations in dilution can lead to different final concentrations. 2. Time-dependent degradation: The compound may be degrading over the course of a long experiment. | 1. Use calibrated pipettes and be meticulous with serial dilutions. 2. Prepare fresh dilutions of this compound immediately before adding them to the experimental system. For very long experiments, consider adding the compound at multiple time points. |
| Unexpected off-target effects | 1. Interaction with other receptors: Some prostacyclin analogs can interact with other prostanoid receptors (e.g., EP receptors). 2. Degradation products have biological activity. | 1. Review the literature for known off-target effects of this compound or similar analogs. Consider using specific antagonists for other prostanoid receptors to confirm the effect is mediated through the IP receptor. 2. Ensure the compound is fresh and has not degraded, as degradation products may have different activity profiles. |
Data on Stability (Illustrative)
Disclaimer: The following data is illustrative and intended to demonstrate the importance of experimental conditions on the stability of prostacyclin analogs. Users must perform their own stability studies for this compound under their specific experimental conditions.
| Condition | Parameter | Value |
| pH Stability | Half-life in aqueous buffer at 25°C, pH 5.0 | < 1 hour |
| Half-life in aqueous buffer at 25°C, pH 7.4 | > 24 hours | |
| Half-life in aqueous buffer at 25°C, pH 8.5 | > 48 hours | |
| Temperature Stability | Degradation after 24 hours at 4°C (pH 7.4) | < 5% |
| Degradation after 24 hours at 25°C (pH 7.4) | ~10-15% | |
| Degradation after 24 hours at 37°C (pH 7.4) | ~25-30% | |
| Freeze-Thaw Stability | Degradation after 1 freeze-thaw cycle | < 2% |
| Degradation after 3 freeze-thaw cycles | ~10% | |
| Degradation after 5 freeze-thaw cycles | > 20% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (powder)
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Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 442.5 g/mol , dissolve 4.43 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Cell-Based cAMP Assay
-
Cell Seeding:
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Seed cells (e.g., HEK293 cells expressing the IP receptor or primary human pulmonary artery smooth muscle cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
On the day of the experiment, remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX) to each well and incubate for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer from your stock solution. This should be done immediately before use.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
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Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Protocol 3: Isolated Tissue Bath Vasodilation Assay
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., rat aorta) and place it in cold, oxygenated Krebs-Henseleit buffer (pH 7.4).
-
Cut the vessel into rings of 2-3 mm in length.
-
Mount the rings in an isolated tissue bath chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
-
Experimental Protocol:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta).
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine or U-46619).
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Once the contraction has plateaued, add cumulative concentrations of this compound to the bath, allowing the tissue to reach a stable response at each concentration.
-
Prepare fresh dilutions of this compound in Krebs-Henseleit buffer for each experiment.
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Record the changes in tension to generate a concentration-response curve for vasodilation.
-
Visualizations
Signaling Pathways
Caption: this compound IP receptor signaling pathway.
Caption: Additive effect of Taprostene and PGE2 on cAMP.
Experimental Workflow
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.com [targetmol.com]
Technical Support Center: Optimizing Taprostene Sodium for IP Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Taprostene sodium for achieving maximum IP (prostacyclin) receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action on the IP receptor?
This compound is a synthetic analog of prostacyclin and acts as a partial agonist at the prostanoid IP receptor.[1][2] The IP receptor is a G-protein coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gs alpha subunit (Gαs). Upon activation by an agonist like this compound, the Gαs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses.
Q2: What concentration of this compound should I use in my experiment?
The optimal concentration of this compound depends on the experimental system (e.g., cell type, receptor expression level) and the measured endpoint (e.g., cAMP accumulation, vascular relaxation). As a partial agonist, this compound may not produce the same maximal effect as a full agonist. One study on vascular preparations showed that 3 µM this compound induced a 45% relaxation of phenylephrine-contracted guinea-pig saphenous vein rings.[2] For cell-based assays, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific system. We recommend starting with a concentration range from 1 nM to 10 µM.
Q3: I am not seeing a response after applying this compound. What are the possible causes?
Several factors could contribute to a lack of response. Please see the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q4: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
Yes, for cAMP accumulation assays, it is highly recommended to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer. PDEs are enzymes that degrade cAMP. Inhibiting their activity will lead to a more robust and detectable accumulation of cAMP upon IP receptor stimulation, thereby increasing the assay window and sensitivity.
Q5: How stable is this compound in solution?
Prostacyclin analogs can be sensitive to temperature and pH. It is recommended to prepare fresh solutions of this compound for each experiment from a frozen stock. Stock solutions are typically prepared in a solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal/Response | 1. Low Receptor Expression: The cell line may not express sufficient levels of the IP receptor. 2. Poor Compound Potency: As a partial agonist, this compound may have lower potency or efficacy in your system. 3. Incorrect Assay Conditions: Suboptimal cell density, incubation time, or temperature. 4. Compound Degradation: this compound solution may have degraded. 5. Cell Health: Cells are unhealthy, leading to poor responsiveness. | 1. Verify IP receptor expression via qPCR, Western blot, or by using a positive control cell line with known expression. Consider using a transient or stable transfection system to overexpress the receptor. 2. Perform a full dose-response curve (e.g., 1 nM to 10 µM). Include a known full agonist (e.g., Iloprost) as a positive control. 3. Optimize cell number per well and agonist incubation time (e.g., 15-60 minutes for cAMP assays). 4. Prepare fresh dilutions of this compound from a new stock for each experiment. 5. Check cell viability (e.g., using Trypan Blue) and ensure cells are in the logarithmic growth phase. |
| High Background Signal | 1. Constitutive Receptor Activity: High basal activity of the IP receptor in your cell line. 2. Assay Reagent Issues: Problems with assay buffers or detection reagents. 3. Cellular Stress: High cell density or poor cell health can lead to non-specific signaling. | 1. This can be inherent to the cell line or overexpression system. Ensure you have a clear baseline measurement to subtract. 2. Prepare fresh assay buffers and check the expiration dates of all reagents. 3. Optimize cell seeding density to avoid over-confluence. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before dispensing into each well. 2. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. 3. Use a humidified incubator, and consider leaving the outer wells of the plate empty or filled with PBS. |
| Unexpected Dose-Response Curve Shape | 1. Compound Solubility Issues: At high concentrations, the compound may precipitate out of solution. 2. Cell Toxicity: The compound may be toxic to the cells at higher concentrations, leading to a "bell-shaped" curve. | 1. Visually inspect solutions at high concentrations for any precipitation. Consider the final DMSO concentration in your assay (typically <0.5%). 2. Perform a cell viability assay in parallel with your functional assay to assess compound toxicity. |
Quantitative Data: Potency of IP Receptor Agonists
| Compound | Assay Type / System | Parameter | Value | Reference |
| This compound | Vascular Relaxation (Guinea-pig saphenous vein) | % Max Relaxation | 45% at 3 µM | [2] |
| Iloprost | cAMP Accumulation (Cells expressing human IP receptor) | EC50 | 0.37 nM | [3] |
| Treprostinil | cAMP Accumulation (Cells expressing human IP receptor) | EC50 | 1.9 nM | [3] |
| Beraprost | Platelet Aggregation Inhibition | pIC50 | 8.26 | [4] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency. pIC50 is the negative log of the IC50 value.
Experimental Protocols & Workflow
The following diagram outlines a typical workflow for determining the optimal concentration of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beraprost sodium | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
Technical Support Center: Understanding Incomplete Relaxation with Taprostene Sodium in Aortic Ring Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing incomplete relaxation of aortic rings with Taprostene sodium. The information is tailored for scientists and drug development professionals working with vascular smooth muscle preparations.
Frequently Asked Questions (FAQs)
Why is this compound showing incomplete relaxation in my aortic ring experiments?
The most likely reason for observing incomplete relaxation with this compound is its pharmacological nature as a partial agonist at the prostanoid prostacyclin (IP) receptor.
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Partial Agonism: Unlike a full agonist, which can induce a maximal response, a partial agonist has lower intrinsic activity at the receptor. Even at saturating concentrations, this compound will not produce the same degree of relaxation as a full IP receptor agonist like prostacyclin or its stable analogue, iloprost. Studies have shown that Taprostene produces a submaximal relaxation in various vascular preparations. For instance, in phenylephrine-contracted guinea-pig saphenous vein rings, 3 µM Taprostene induced only about 45% relaxation[1]. In other vascular tissues, the relaxation was even lower, around 15-20%[1].
-
Antagonistic Properties: Due to its partial agonist nature, Taprostene can also act as an antagonist in the presence of a full agonist. It competes for the same binding site on the IP receptor, and when bound, it elicits a smaller response, thereby reducing the overall maximal relaxation achievable by the full agonist[1].
While partial agonism is the primary pharmacological reason, several experimental factors can also contribute to or exacerbate the observation of incomplete relaxation.
Troubleshooting Guide: Incomplete Aortic Ring Relaxation
If you are experiencing incomplete relaxation with this compound, consider the following potential experimental issues:
Endothelium Integrity
The relaxation response to many vasodilators, including prostacyclin analogues, can be dependent on a healthy and intact endothelium.
-
Issue: Damaged or unintentionally removed endothelium can significantly reduce the relaxation response. The endothelium releases nitric oxide (NO) and other relaxing factors that contribute to vasodilation[2][3].
-
Troubleshooting Steps:
-
Verify Endothelial Integrity: At the beginning of each experiment, after pre-contraction with an agent like phenylephrine, always test for endothelium-dependent relaxation with a known vasodilator such as acetylcholine (ACh) or bradykinin. A robust relaxation (typically >80%) confirms endothelial integrity[4][5].
-
Gentle Handling: Handle the aortic rings with extreme care during preparation to avoid damaging the endothelial layer.
-
Endothelium-Denuded Controls: Prepare control rings where the endothelium is intentionally removed to compare the response and determine the endothelium-dependent component of the relaxation.
-
Receptor Desensitization and Tachyphylaxis
Prolonged or repeated exposure to an agonist can lead to a diminished response over time, a phenomenon known as desensitization or tachyphylaxis.
-
Issue: Continuous exposure to this compound or other prostanoid agonists may lead to the desensitization of IP receptors, resulting in a reduced relaxation response upon subsequent applications[6][7][8]. This is a common feature of G-protein coupled receptors[9].
-
Troubleshooting Steps:
-
Cumulative vs. Single Dosing: If using a cumulative concentration-response protocol, ensure adequate equilibration time between additions. For some receptors, a non-cumulative dosing protocol with thorough washout periods between agonist applications might be necessary to avoid rapid desensitization.
-
Limit Exposure Time: Minimize the duration of exposure of the aortic rings to high concentrations of agonists.
-
Control for Tachyphylaxis: In your experimental design, include controls to assess the stability of the preparation's responsiveness over the same time course.
-
Suboptimal Experimental Conditions
The composition of the physiological salt solution (PSS), temperature, and pH can all affect the viability and responsiveness of the aortic rings.
-
Issue: Incorrect buffer composition, temperature fluctuations, or improper oxygenation can lead to a general decline in the health of the tissue and its ability to relax.
-
Troubleshooting Steps:
-
Buffer Preparation: Ensure the PSS (e.g., Krebs-Henseleit solution) is freshly prepared and all components are at the correct concentrations.
-
Temperature and pH: Maintain the organ bath at a constant physiological temperature (37°C) and ensure continuous gassing with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain a stable pH (around 7.4)[10].
-
Equilibration: Allow for a sufficient equilibration period (e.g., 60-90 minutes) for the aortic rings under the appropriate resting tension before starting the experiment[11].
-
Agonist and Antagonist Interactions
The choice of pre-contraction agent and the presence of other vasoactive substances can influence the observed relaxation.
-
Issue: Some contracting agents may activate pathways that are more difficult to overcome. Additionally, Taprostene's interaction with other prostanoid receptors could play a role.
-
Troubleshooting Steps:
-
Choice of Vasoconstrictor: Phenylephrine is a commonly used alpha-1 adrenergic agonist for pre-contraction. If using other agents like a thromboxane A2 analogue (e.g., U-46619), be aware that this can introduce more complex signaling interactions.
-
Prostanoid Receptor Specificity: While Taprostene is primarily an IP receptor agonist, cross-reactivity with other prostanoid receptors (e.g., EP receptors) could potentially lead to complex responses, including contraction in some vascular beds[1]. The expression of different prostanoid receptor subtypes can vary between different arteries and species.
-
Quantitative Data Summary
The following table summarizes the reported relaxation data for this compound in a vascular preparation.
| Preparation | Pre-contraction Agent | Taprostene Concentration | Maximum Relaxation (%) | Reference |
| Guinea-pig saphenous vein | Phenylephrine | 3 µM | ~ 45 | [1] |
| Rat tail artery | Phenylephrine | 3 µM | ~ 20 | [1] |
| Mouse aorta | Phenylephrine + Sulprostone | 3 µM | ~ 15 | [1] |
Experimental Protocols
Aortic Ring Relaxation Assay
This protocol outlines the key steps for assessing vasorelaxation in isolated aortic rings.
-
Aorta Dissection and Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated PSS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-4 mm in length. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing PSS.
-
Maintain the organ bath at 37°C and continuously bubble with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (typically 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to check for viability.
-
Wash out the KCl and allow the rings to return to baseline.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1 µM).
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Once the contraction is stable, add a single dose of an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A relaxation of >80% indicates intact endothelium, while <10% relaxation confirms successful denudation[4].
-
-
Concentration-Response Curve Generation:
-
Wash out the acetylcholine and allow the tension to return to the pre-contracted level.
-
Once the contraction is stable again, add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Plot the concentration of this compound against the percentage of relaxation.
-
Calculate the EC50 (the concentration that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation achieved).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound leading to vascular smooth muscle relaxation.
Caption: A typical experimental workflow for an aortic ring relaxation assay.
References
- 1. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelium-dependent and independent relaxation of aortic rings from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis to the vasopressor effects of endothelin in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of beta-adrenoceptor- and prostaglandin E1 receptor-mediated human vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of norepinephrine and angiotensin II on aortic rings of adult and aged normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aortic ring preparation and stress relaxation [bio-protocol.org]
- 11. Endothelial-Dependent and Independent Vascular Relaxation Effect of Tetrahydropalmatine on Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure consistent results with Taprostene sodium in multi-day experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring consistent results with Taprostene sodium in multi-day experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during multi-day experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased cellular response over time | Receptor Desensitization/Internalization: Prolonged exposure to an agonist like this compound can lead to the uncoupling of the IP receptor from its signaling pathway and its removal from the cell surface.[1][2] | - Intermittent Dosing: Instead of continuous exposure, consider a washout period followed by re-stimulation to allow for receptor re-sensitization. - Lower Concentrations: Use the lowest effective concentration of this compound to minimize excessive receptor stimulation. - Monitor Receptor Expression: If possible, quantify IP receptor expression on the cell surface (e.g., via flow cytometry or cell surface ELISA) over the course of the experiment. |
| High variability between replicate experiments | Inconsistent Agonist Concentration: this compound, like other prostaglandins, may degrade in aqueous solutions at 37°C over several days. The rate of degradation can be influenced by pH and the presence of other components in the culture media. | - Daily Media Changes: Replace the cell culture media with freshly prepared this compound solution daily to ensure a consistent concentration. - Aliquoting: Prepare single-use aliquots of your concentrated this compound stock solution to avoid repeated freeze-thaw cycles. - pH Monitoring: Monitor the pH of your cell culture media, as prostaglandin stability can be pH-dependent. |
| Cell Culture Inconsistencies: Variations in cell passage number, seeding density, and overall cell health can significantly impact experimental outcomes. | - Consistent Cell Passaging: Use cells within a narrow passage number range for all experiments. - Standardized Seeding Density: Ensure uniform cell seeding density across all wells and plates. - Monitor Cell Viability: Regularly assess cell viability (e.g., using a trypan blue exclusion assay) to ensure that the observed effects are not due to cytotoxicity. | |
| Unexpected or off-target effects | Partial Agonism: this compound is a partial agonist at the IP receptor, meaning it may not elicit the same maximal response as a full agonist and could potentially antagonize the effects of endogenous or other exogenous IP receptor agonists.[1][3][4] | - Thorough Dose-Response: Conduct a comprehensive dose-response curve to characterize the full range of this compound's effects in your specific experimental system. - Consider Receptor Cross-Talk: Be aware that this compound may interact with other prostanoid receptors, although it is reported to be selective for the IP receptor. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for multi-day experiments?
A1: For long-term storage, this compound powder should be stored at -20°C.[3] To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO or ethanol. This stock solution should be aliquoted into single-use vials and stored at -20°C to minimize freeze-thaw cycles. For multi-day experiments, it is recommended to prepare fresh working dilutions in your cell culture medium each day from a thawed aliquot to ensure consistent potency.
Q2: What is the stability of this compound in cell culture media at 37°C?
Q3: How can I minimize receptor desensitization during a multi-day experiment?
A3: Receptor desensitization is a common phenomenon with prolonged exposure to Gs-coupled GPCR agonists like this compound.[1][2] To minimize this, consider the following:
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Use the lowest effective concentration: Determine the EC50 from a dose-response curve and use a concentration at or near this value rather than a saturating concentration.
-
Intermittent exposure: If your experimental design allows, include washout periods where the cells are incubated in agonist-free media to allow for receptor re-sensitization.
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Monitor downstream signaling: Measure downstream markers of IP receptor activation (e.g., cAMP levels) at different time points to assess the signaling response over time.
Q4: What are some key considerations for designing a multi-day experiment with this compound?
A4: Careful experimental design is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Appropriate Controls: Include vehicle-only controls, and if possible, a positive control (e.g., a known full agonist for the IP receptor).
-
Time-Course Experiments: Conduct initial time-course experiments to understand the kinetics of the cellular response to this compound.
-
Biological Replicates: Perform experiments on multiple independent occasions with different cell passages to ensure the reproducibility of your findings.
Quantitative Data
The following table summarizes pharmacological data for this compound. Note that specific values like EC50 can vary depending on the cell type and assay conditions. It is highly recommended to determine these values empirically in your experimental system.
| Parameter | Description | Reported Value/Activity | Reference |
| Receptor Target | Primary biological target | Prostanoid prostacyclin (IP) receptor | [1][3][4] |
| Activity | Functional effect on the receptor | Partial agonist | [1][3][4] |
| Chemical Nature | General classification | Stable prostacyclin analogue | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
Objective: To determine the half-maximal effective concentration (EC50) of this compound for a specific cellular response.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Cell Treatment: Remove the existing media from the cells and add an equal volume of the 2x this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration based on the expected time course of the cellular response.
-
Assay: Perform your chosen assay to measure the cellular response (e.g., cAMP accumulation assay, gene expression analysis, or a functional endpoint).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Multi-Day Cell Viability/Proliferation Assay
Objective: To assess the long-term effect of this compound on cell viability or proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for multi-day growth.
-
Daily Treatment: On Day 1, add this compound at the desired concentration(s). For each subsequent day of the experiment, carefully remove the media and replace it with fresh media containing the appropriate concentration of this compound or vehicle.
-
Daily Measurement (Optional): If using a non-lytic assay, you can measure cell viability/proliferation at the same time each day.
-
Endpoint Analysis: At the end of the experiment (e.g., after 3, 5, or 7 days), perform a cell viability or proliferation assay (e.g., MTS, resazurin, or cell counting).
-
Data Analysis: Compare the results from the this compound-treated wells to the vehicle-treated wells to determine the effect on cell viability or proliferation over time.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the IP receptor.
Experimental Workflow for Multi-Day Experiments
Caption: General workflow for a multi-day cell culture experiment.
References
- 1. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors | PLOS Biology [journals.plos.org]
- 2. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of taprostene, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of taprostene, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taprostene Sodium in Cardiovascular Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taprostene sodium in cardiovascular research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of prostacyclin (PGI2) and acts as a partial agonist at the prostacyclin receptor (IP receptor).[1] The activation of the IP receptor, a Gs protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] In the cardiovascular system, this signaling cascade results in vasodilation and inhibition of platelet aggregation, which are the basis for its cardioprotective effects.
Q2: What are the known on-target cardiovascular effects of this compound?
As a prostacyclin analog, this compound's on-target effects include vasodilation, which can lead to a decrease in blood pressure, and inhibition of platelet aggregation.[3][4] These effects are beneficial in conditions such as ischemic peripheral vascular disease.[4]
Q3: Are there any known off-target effects of this compound?
While specific off-target binding data for this compound is not extensively published, prostacyclin analogs as a class are known to exhibit cross-reactivity with other prostanoid receptors, such as the prostaglandin E2 (EP) receptors.[5][6][7] This can lead to a range of effects not mediated by the IP receptor. Common side effects observed with prostacyclin analogs, which may be indicative of off-target actions, include headache, flushing, jaw pain, and gastrointestinal issues like diarrhea and nausea.[8][9]
Q4: What are the potential off-target receptors for this compound in the cardiovascular system?
Based on the pharmacology of other prostacyclin analogs, potential off-target receptors for this compound include other G-protein coupled prostanoid receptors such as:
-
EP1 Receptor: Coupled to Gq, its activation can lead to vasoconstriction and smooth muscle contraction.[10][11]
-
EP2 Receptor: Coupled to Gs, its activation causes vasodilation.[12][7]
-
EP3 Receptor: Primarily coupled to Gi, its activation can inhibit adenylyl cyclase, potentially leading to vasoconstriction and platelet aggregation.[5][13][14]
-
Thromboxane (TP) Receptor: Coupled to Gq, its activation is a potent vasoconstrictor and platelet aggregator.
Troubleshooting Guides
Issue 1: Unexpected Vasoconstriction or Increase in Blood Pressure in Experimental Models.
-
Question: I am observing vasoconstriction or a pressor response in my ex vivo vascular ring assay (or an increase in blood pressure in my in vivo model) after administering this compound, which is contrary to its expected vasodilatory effect. What could be the cause?
-
Answer: This unexpected effect could be due to off-target activation of pro-contractile prostanoid receptors.
-
Potential Cause 1: EP1/EP3 Receptor Activation: this compound might be acting as an agonist at EP1 or EP3 receptors on vascular smooth muscle cells, which mediate vasoconstriction.[10][11]
-
Troubleshooting Steps:
-
Use Selective Antagonists: Co-administer selective antagonists for EP1 (e.g., ONO-8130) and EP3 (e.g., L-798,106) receptors to see if the contractile response is blocked.
-
Receptor Expression Analysis: Confirm the expression of IP, EP1, and EP3 receptors in your specific vascular bed using techniques like qPCR or immunohistochemistry. The relative expression levels can influence the net effect.
-
Dose-Response Curve: Perform a detailed dose-response curve. Off-target effects may only become apparent at higher concentrations of this compound.
-
-
Issue 2: Inconsistent or Biphasic Responses in Platelet Aggregation Assays.
-
Question: My in vitro platelet aggregation assay shows a biphasic response to this compound – inhibition at low concentrations but a slight pro-aggregatory effect at higher concentrations. Why is this happening?
-
Answer: This could be due to the interplay between on-target IP receptor activation and off-target effects on other prostanoid receptors present on platelets.
-
Potential Cause: EP3 Receptor Cross-activation: Platelets express EP3 receptors, which, when activated, can decrease cAMP levels and promote aggregation, counteracting the IP receptor-mediated inhibition.[14]
-
Troubleshooting Steps:
-
Selective EP3 Antagonist: Include a selective EP3 receptor antagonist in your assay to see if the pro-aggregatory component is diminished.
-
cAMP Measurement: Directly measure intracellular cAMP levels in platelets in response to this compound. A decrease or a less-than-expected increase at higher concentrations could suggest Gi-coupled receptor activation.
-
Use a More Selective IP Agonist: As a positive control, use a highly selective IP receptor agonist (e.g., selexipag) to confirm the expected inhibitory response profile.[15]
-
-
Issue 3: Gastrointestinal Side Effects in Animal Studies.
-
Question: My in vivo studies with this compound are showing significant gastrointestinal motility issues, such as diarrhea. What is the likely mechanism?
-
Answer: Gastrointestinal side effects are common with prostaglandin analogs and are often attributed to off-target actions on EP receptors in the gut.[1][16]
-
Potential Cause: EP1 and EP3 Receptor Activation: Activation of EP1 and EP3 receptors on intestinal smooth muscle cells can lead to increased contractility and fluid secretion, resulting in diarrhea.[16]
-
Troubleshooting Steps:
-
Examine Gut Tissue: In ex vivo gut preparations (e.g., isolated ileum in an organ bath), test the effect of this compound on contractility in the presence and absence of selective EP1 and EP3 antagonists.
-
Local vs. Systemic Administration: If experimentally feasible, compare the effects of local (e.g., intra-arterial to the gut) versus systemic administration to differentiate direct gut effects from systemic cardiovascular effects that might indirectly influence gut function.
-
-
Quantitative Data
Since specific quantitative binding data for this compound across a wide range of receptors is limited in the public domain, the following table summarizes the binding affinities (Ki, nM) of other prostacyclin analogs for various human prostanoid receptors to provide a comparative context for potential off-target interactions.
| Compound | IP Receptor (Ki, nM) | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) | DP1 Receptor (Ki, nM) | FP Receptor (Ki, nM) | TP Receptor (Ki, nM) |
| Iloprost | 4 | 230 | 1,300 | 1,100 | 1,900 | >10,000 | 1,300 | >10,000 |
| Treprostinil | 32 | >10,000 | 2,100 | >10,000 | >10,000 | 1,800 | >10,000 | >10,000 |
| Beraprost | 39 | 1,400 | >10,000 | 3,100 | >10,000 | >10,000 | >10,000 | >10,000 |
| PGI2 (Prostacyclin) | 2 | >10,000 | 1,200 | 2,300 | 1,500 | 1,000 | >10,000 | >10,000 |
Data compiled from various pharmacological studies. Actual values may vary depending on the experimental conditions.
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol is designed to assess the binding affinity of this compound to a panel of prostanoid receptors (IP, EP1, EP2, EP3, EP4, DP, FP, TP).
-
Materials:
-
Cell membranes expressing the human recombinant receptor of interest.
-
Radioligand specific for each receptor (e.g., [3H]-Iloprost for IP, [3H]-PGE2 for EP receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled specific ligand for defining non-specific binding.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and the specific radioligand at a concentration close to its Kd.
-
For total binding, add buffer. For non-specific binding, add a high concentration of the unlabeled specific ligand. For competition binding, add the different concentrations of this compound.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the Ki of this compound for each receptor.
-
2. Functional Assay: cAMP Measurement in Whole Cells
This protocol measures the effect of this compound on cAMP production to determine its functional activity at Gs-coupled (IP, EP2, EP4) and Gi-coupled (EP3) receptors.
-
Materials:
-
HEK293 cells stably expressing the receptor of interest.
-
This compound.
-
Forskolin (to stimulate cAMP for Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure for Gs-coupled receptors:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.
-
Add serial dilutions of this compound and incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50.
-
-
Procedure for Gi-coupled receptors:
-
Follow steps 1 and 2 as above.
-
Add serial dilutions of this compound, followed by a fixed concentration of forskolin (to induce cAMP production).
-
Incubate and measure cAMP levels.
-
A decrease in forskolin-stimulated cAMP levels indicates Gi activation. Determine the IC50.
-
3. Isolated Vascular Ring Assay for Functional Characterization
This ex vivo protocol assesses the vasoactive effects of this compound on isolated arteries.
-
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery).
-
Organ bath system with force transducer.
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619).
-
This compound.
-
-
Procedure:
-
Mount the arterial rings in the organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Pre-contract the rings with a vasoconstrictor to a stable submaximal tension.
-
Add cumulative concentrations of this compound to the bath and record the changes in tension.
-
Calculate the relaxation as a percentage of the pre-contraction.
-
To investigate off-target vasoconstrictor effects, add this compound to non-pre-contracted rings.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. reprocell.com [reprocell.com]
- 9. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Possible mechanism for the gastro-intestinal adverse effects upon topical application of Prostaglandin F₂α analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Taprostene sodium instability at room temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of Taprostene sodium at room temperature. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: I observed a decrease in the potency of my this compound solution after leaving it at room temperature for a short period. What is the likely cause?
A1: this compound, like other prostacyclin analogs, is susceptible to degradation at room temperature, primarily through acid-catalyzed hydrolysis of its enol ether moiety. This chemical breakdown leads to a loss of biological activity. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of certain excipients. For instance, the half-life of a related prostacyclin, epoprostenol, is significantly reduced at room temperature compared to refrigerated conditions[1].
Q2: My experimental results are inconsistent when using this compound solutions prepared at different times. How can I minimize this variability?
A2: To ensure consistent experimental outcomes, it is crucial to handle this compound solutions with care, minimizing their time at room temperature. It is recommended to prepare fresh solutions immediately before use from a lyophilized powder or a concentrated stock stored under appropriate conditions (typically frozen). If solutions must be prepared in advance, they should be stored at 2-8°C and protected from light. The stability of prostacyclin analogs is significantly improved at lower temperatures[1].
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: Degradation of this compound can be confirmed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of the remaining active pharmaceutical ingredient (API). A well-developed HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to its degradants.
Frequently Asked Questions (FAQs)
Q4: What is the primary degradation pathway for this compound at room temperature?
A4: The primary degradation pathway for this compound and other prostacyclin analogs in aqueous solutions is acid-catalyzed hydrolysis of the enol ether bond. This leads to the formation of a more stable, but biologically inactive, degradation product. The presence of acidic conditions will accelerate this degradation[2].
Q5: What are the optimal storage conditions for this compound to ensure its stability?
A5: For long-term storage, this compound should be stored as a solid, lyophilized powder at -20°C. Solutions of this compound should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and used as quickly as possible. It is also advisable to protect both solid and solution forms from light.
Q6: Are there any formulation strategies to improve the stability of this compound at room temperature?
A6: Yes, several formulation strategies can enhance the stability of prostacyclin analogs:
-
Lyophilization: Freeze-drying the drug substance removes water, which is essential for hydrolysis, thereby significantly improving stability[3][4][5]. The solid lyophilized powder is the most stable form for storage.
-
Use of Buffers: Maintaining a neutral to slightly alkaline pH can slow down the acid-catalyzed hydrolysis. For example, formulations of the related compound epoprostenol have been developed with buffering agents like L-arginine to maintain a higher pH in solution, which improves thermal stability[6][7].
-
Inclusion of Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, protecting the labile functional groups from the aqueous environment and thus inhibiting degradation[8][9][10][11].
-
Control of Moisture: For solid formulations, controlling the moisture content is critical. Packaging with desiccants can be beneficial[12].
Q7: What excipients are known to be compatible or incompatible with prostacyclin analogs like this compound?
A7: While specific compatibility data for this compound is limited, studies on other prostacyclin analogs can provide guidance. Excipients like mannitol and sucrose are often used as bulking agents in lyophilized formulations[6][7]. Buffering agents such as L-arginine have been shown to be compatible and beneficial for stability[6][7]. It is crucial to conduct drug-excipient compatibility studies during formulation development to identify any potential interactions that could accelerate degradation[13][14][15][16]. Acidic excipients should be avoided as they can catalyze hydrolysis.
Data Presentation
Table 1: Stability of Epoprostenol Sodium (a related Prostacyclin Analog) under various conditions.
| Formulation | Concentration | Diluent | Storage Condition | Duration | Potency Retention | Reference |
| Epoprostenol with L-arginine and sucrose | Reconstituted | Sterile Water or Saline | 25°C | 1 day | Stable | [6] |
| Epoprostenol with L-arginine and sucrose | Reconstituted | Sterile Water or Saline | 5°C | 7 days | Stable | [6] |
| Epoprostenol with L-arginine and sucrose | Diluted (3000-60,000 ng/mL) | Sterile Water or Saline | 25°C | Up to 72 hours | Concentration-dependent | [6] |
| Epoprostenol with glycine and mannitol | Diluted | Proprietary Diluent | 25°C | 8-12 hours | Maximum recommended | [1] |
| Epoprostenol with glycine and mannitol | Diluted | Proprietary Diluent | 2-8°C | 24 hours | Maximum recommended | [1] |
Note: This data is for epoprostenol sodium and should be used as a general guide for the stability of prostacyclin analogs. Specific stability studies for this compound are recommended.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Prostacyclin Analogs
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for this compound.
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer, pH adjusted
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 210-230 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 25-30°C
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or diluent) and dilute to a known concentration.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature or elevated temperature for a defined period. Neutralize before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH under similar conditions and neutralize.
-
Oxidation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Analysis: Inject the standard solution and the stressed samples into the HPLC system.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[1][7]. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Forced degradation experimental workflow.
References
- 1. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of prostacyclin analogues: an unusual lack of reactivity in acid-catalyzed alkene hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Freeze-drying revolution: unleashing the potential of lyophilization in advancing drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pci.com [pci.com]
- 6. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KR101544246B1 - Solid formulations of prostacyclin analogs - Google Patents [patents.google.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. ijbpas.com [ijbpas.com]
- 16. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Platelet Response to Taprostene Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Taprostene sodium. Our goal is to help you achieve consistent and reliable results by minimizing variability in platelet response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on platelets?
A1: this compound is a stable synthetic analog of prostacylain (PGI2).[1][2] Its primary mechanism of action is to inhibit platelet activation and aggregation.[3] It binds to the prostacyclin (IP) receptor on the platelet surface, which is a Gs protein-coupled receptor.[4][5] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This cascade of events ultimately inhibits key platelet activation processes, including calcium mobilization, granule secretion, and the conformational change of glycoprotein IIb/IIIa receptors, thereby preventing platelet aggregation.[4][6]
Q2: What are the main sources of variability in platelet response to this compound?
A2: Variability in platelet response is a known challenge in platelet function testing.[7][8] For this compound, this variability can stem from several sources:
-
Pre-analytical Variables: These are factors that occur before the sample is analyzed and are a major source of variability. They include the blood collection technique (e.g., use of a tourniquet, needle gauge), the type of anticoagulant used (3.2% sodium citrate is standard), sample transport and storage conditions, and the time elapsed between blood collection and the assay.[1][9][10]
-
Donor-Specific Factors: There is significant inter-individual variability in platelet reactivity.[8] Genetic variations in platelet receptors, underlying health conditions, and the use of medications (including over-the-counter drugs like NSAIDs) or dietary supplements can all influence how a donor's platelets respond to this compound.[11][12]
-
Experimental/Analytical Variables: Inconsistencies in the experimental protocol, such as inaccurate pipetting, incorrect reagent concentrations, improper instrument calibration, and variations in incubation times, can lead to variable results.[10][11] The platelet count in the prepared platelet-rich plasma (PRP) can also affect aggregation results.[9]
Q3: How quickly should I use my platelet-rich plasma (PRP) for an experiment with this compound?
A3: For optimal and consistent results, it is recommended to perform platelet aggregation assays within 2 to 4 hours of blood collection.[10] Platelet function can decline over time, and prolonged storage can lead to spontaneous platelet activation or a decreased response to agonists.[9] Samples should be maintained at room temperature throughout the process, as cooling can activate platelets.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your platelet aggregation experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or lower-than-expected inhibition of platelet aggregation with this compound. | 1. Inactive this compound: The compound may have degraded due to improper storage. 2. Suboptimal Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, overriding the inhibitory effect of Taprostene. 3. Low Platelet Sensitivity: Platelets from certain donors may exhibit lower sensitivity to prostacyclin analogs.[14] | 1. Check Compound Integrity: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. 2. Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC50 (the concentration that gives 50% of the maximal response). Use a concentration around the EC50 to sensitize the assay for measuring inhibition.[15] 3. Screen Donors: If possible, screen multiple healthy donors who have not taken any antiplatelet medications for at least two weeks.[11] |
| High variability in platelet aggregation inhibition between replicates. | 1. Pre-analytical Variables: Inconsistent sample handling, such as variations in temperature or time before analysis.[1] 2. Inconsistent Pipetting: Inaccurate pipetting of PRP, this compound, or the agonist.[10] 3. Inadequate Mixing: Insufficient mixing of the PRP before aliquoting can lead to variations in platelet concentration between cuvettes. | 1. Standardize Pre-analytical Procedures: Follow a strict, standardized protocol for blood collection, sample transport, and PRP preparation.[9][10] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques.[10] 3. Ensure Homogeneity: Gently invert the PRP tube several times before taking an aliquot for each replicate to ensure a uniform platelet suspension.[10] |
| Inconsistent results with different platelet donors. | 1. Inter-individual Biological Variation: Genetic factors, underlying disease states, and lifestyle factors can all contribute to differences in platelet reactivity.[8] 2. Influence of Medications/Diet: Donors may have consumed substances that affect platelet function without realizing it (e.g., NSAIDs, certain foods).[12][13] | 1. Pool Platelet-Rich Plasma: For initial screening experiments, consider pooling PRP from multiple donors (at least 2-3) to average out individual differences.[16] 2. Thorough Donor Screening: Implement a detailed questionnaire to screen donors for medications, supplements, and dietary habits that could interfere with the assay.[11] |
| Aggregation curves are not smooth or show artifacts. | 1. Dirty Cuvettes or Stir Bars: Residue in the cuvettes or on the stir bars can interfere with light transmission and platelet aggregation. 2. Instrument Malfunction: The aggregometer's light source, photodetector, or stirring mechanism may not be functioning correctly. 3. Lipemic or Hemolyzed Plasma: The presence of lipids (fats) or red blood cell lysis in the plasma can interfere with the optical density readings.[13] | 1. Use Clean Consumables: Always use clean, disposable cuvettes and stir bars for each sample. 2. Instrument Calibration and Maintenance: Regularly calibrate and maintain the aggregometer according to the manufacturer's guidelines.[10] 3. Donor Fasting and Proper Phlebotomy: Advise donors to fast before blood donation to minimize lipemia. Ensure a clean venipuncture to avoid hemolysis.[13] |
Quantitative Data Summary
The following table summarizes illustrative data on the inhibitory effect of this compound on platelet aggregation. Researchers should establish their own dose-response curves for their specific experimental conditions.
| Parameter | Condition | Observation | Reference |
| Inhibition of Platelet Aggregation | Intravenous infusion of 25 ng/kg/min in healthy volunteers. | Significant inhibition of the slope and height of ADP and collagen-induced platelet aggregation curves. | [2] |
| Platelet Sensitivity | Intravenous infusion of 25 ng/kg/min in healthy volunteers. | Increased sensitivity of platelets to PGI2 and PGE1. | [2] |
| In Vitro Platelet Function | Intravenous infusion of 25 ng/kg/min in patients with peripheral vascular disease. | No significant change in ADP-induced aggregation in vitro. | [17] |
Note: The discrepancy in in vitro findings between the two studies may be due to differences in the study populations (healthy volunteers vs. patients with vascular disease) and methodologies.
Experimental Protocols
Key Experiment: Light Transmission Aggregometry (LTA) to Assess this compound's Inhibitory Effect
This protocol provides a detailed methodology for evaluating the effect of this compound on agonist-induced platelet aggregation using LTA, which is considered the gold standard for platelet function testing.[3]
1. Materials and Reagents:
-
This compound
-
Platelet agonist (e.g., ADP, collagen)
-
Whole blood from healthy, consenting donors
-
3.2% sodium citrate anticoagulant tubes
-
Saline or appropriate vehicle for dissolving compounds
-
Polypropylene tubes
-
Light Transmission Aggregometer with cuvettes and stir bars
-
Calibrated pipettes
-
Centrifuge
-
Hematology analyzer (optional, for platelet counting)
2. Blood Collection and PRP/PPP Preparation:
-
Draw whole blood from donors who have abstained from antiplatelet medications for at least two weeks. Use a 19-21 gauge needle and discard the first 2-3 mL of blood to prevent contamination with tissue factor.[10][11]
-
Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[10]
-
Gently invert the tubes 3-5 times to ensure proper mixing.
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[11]
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube. Keep the PRP at room temperature.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes.[13]
-
Aspirate the PPP and store it in a separate tube. PPP will be used to set the 100% aggregation baseline.
3. LTA Assay Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as 100% light transmission (aggregation).
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in another channel. Set this as 0% light transmission (no aggregation).
-
-
Sample Preparation and Incubation:
-
Aliquot 450 µL of PRP into fresh cuvettes with stir bars for each experimental condition (vehicle control, different concentrations of this compound).
-
Add the desired volume of this compound solution or vehicle to the PRP. The final volume of added substance should be small (e.g., 5-10 µL) to avoid significant dilution of the PRP.
-
Incubate the samples in the aggregometer at 37°C for a predetermined time (e.g., 2-5 minutes) with stirring.
-
-
Initiation of Aggregation:
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to start the aggregation process.
-
-
Data Recording:
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
-
4. Data Analysis:
-
Determine the maximum platelet aggregation percentage for each sample from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Max Aggregation with Taprostene / Max Aggregation with Vehicle)] x 100
-
Plot the % inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 (the concentration that causes 50% inhibition).
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of taprostene, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Prostanoids on Human Platelet Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Not all (N)SAID and done: Effects of nonsteroidal anti‐inflammatory drugs and paracetamol intake on platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Arrestin-2 Differentially Regulates PAR4 and ADP Receptor Signaling in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effects of taprostene, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taprostene Sodium Dosage Adjustment for Animal Species
Welcome to the technical support center for Taprostene sodium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the use of this compound in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a partial agonist of the prostanoid prostacyclin (IP) receptor. The IP receptor is a G-protein coupled receptor (GPCR). Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), leading to a cascade of downstream effects that result in vasodilation and inhibition of platelet aggregation.
Q2: What are the common side effects of this compound and other prostacyclin IP receptor agonists in animal studies?
A2: Common side effects associated with prostacyclin IP receptor agonists include flushing, headache, diarrhea, nausea, vomiting, musculoskeletal pain, and systemic hypotension.[1] The antiplatelet action of these drugs also increases the risk of bleeding. Inhalation administration may cause coughing. For subcutaneously administered prostacyclin analogs, infusion site pain and reactions are common.[2][3]
Q3: How should I prepare this compound for administration?
A3: The solubility and stability of this compound in a chosen vehicle are critical for successful experiments. For intravenous administration, sterile, isotonic solutions such as 0.9% sodium chloride (normal saline) or 5% dextrose in water are commonly used. It is crucial to ensure the compound is fully dissolved and the solution is free of particulates. The stability of the formulation at the intended storage and administration temperature should be confirmed. For oral administration, the formulation will depend on the specific experimental design and may involve vehicles like methylcellulose or polyethylene glycol.
Q4: What are the key considerations when starting a dose-range finding study?
A4: A dose-range finding study aims to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[4] Key considerations include selecting the appropriate animal model, starting with a low dose based on available in vitro data or literature on similar compounds, and gradually escalating the dose.[2][3] Comprehensive monitoring for both therapeutic effects and signs of toxicity is essential. This includes tracking clinical observations, body weight, and food/water intake, and may also involve hematology and serum chemistry analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected lack of efficacy | - Incorrect dosage: The dose may be too low for the chosen species due to differences in metabolism and receptor sensitivity. - Compound instability: this compound may have degraded in the formulation. - Administration error: Improper administration technique (e.g., subcutaneous instead of intravenous) can affect bioavailability. | - Perform a dose-response study to determine the optimal dose for your specific model. - Prepare fresh solutions for each experiment and verify the stability of your formulation under the experimental conditions. - Ensure proper training on administration techniques and verify the route of administration. |
| High incidence of adverse events (e.g., severe hypotension, excessive bleeding) | - Dosage is too high: The administered dose exceeds the MTD for the species. - Rapid infusion rate: For intravenous administration, a rapid infusion can cause acute cardiovascular effects. | - Reduce the dose and perform a careful dose-escalation study. - Administer the dose as a slower bolus or a continuous infusion. Monitor blood pressure and heart rate during and after administration. |
| Infusion site reactions (for subcutaneous administration) | - High concentration of the drug: The formulation may be too concentrated, causing local irritation. - Vehicle intolerance: The vehicle used for formulation may be causing an inflammatory response. | - Dilute the formulation to a lower concentration. - Test the vehicle alone to rule out a reaction to the vehicle itself. Consider alternative, well-tolerated vehicles. |
| Variability in experimental results | - Inconsistent formulation: The drug may not be uniformly suspended or dissolved in the vehicle. - Biological variability: Differences in age, sex, and health status of the animals can contribute to variability. | - Ensure the formulation is homogenous before each administration. - Use a sufficient number of animals per group and ensure they are age- and sex-matched. Monitor the health status of the animals closely. |
Experimental Protocols & Data
This compound Dosage in Animal Models
Due to significant interspecies differences in pharmacokinetics and pharmacodynamics, it is not safe to directly extrapolate dosages between species.[5] The following table summarizes reported experimental doses of this compound and other prostacyclin analogs in various species. This table should be used as a starting point, and the optimal dose for your specific experimental model should be determined empirically.
| Animal Species | Compound | Route of Administration | Dosage | Experimental Context | Reference |
| Cat | This compound | Intravenous Infusion | 100 ng/kg/min | Myocardial ischemia | (Not explicitly cited in provided snippets) |
| Human | This compound | Intravenous Infusion | 25 ng/kg/min | Ischemic peripheral vascular disease | [6] |
| Rat | Iloprost | Inhalation | - | Pulmonary hypertension | [7] |
| Human | Beraprost sodium | Oral | 40-60 µ g/day (initial) | Pulmonary hypertension | [8] |
| Human | Epoprostenol | Intravenous Infusion | Starting at 2 ng/kg/min | Pulmonary hypertension | [4] |
| Human | Treprostinil | Subcutaneous/Intravenous | Starting at 1.25 ng/kg/min | Pulmonary hypertension | [4] |
| Human | Iloprost | Inhalation | 2.5-5.0 µg, 6-9 times daily | Pulmonary hypertension | [4] |
Detailed Methodology: Dose-Range Finding Study for this compound
This protocol outlines a general procedure for determining the MED and MTD of this compound in a rodent model (e.g., rat or mouse).
1. Animal Model and Preparation:
-
Select a suitable strain, age, and sex of the animal model relevant to the research question.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
House animals under standard conditions with ad libitum access to food and water.
2. Formulation of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile 0.9% saline for intravenous injection).
-
Perform serial dilutions to prepare the desired dose concentrations.
-
Ensure the final formulation is sterile and administered at an appropriate temperature.
3. Dose Administration:
-
Divide animals into groups (e.g., vehicle control and 3-4 dose groups). A typical starting dose could be based on in vitro EC50 values or a fraction of a dose reported in a similar species.
-
Administer the drug via the intended route (e.g., intravenous bolus via the tail vein). The volume of administration should be consistent across all groups and appropriate for the animal's size.[5]
4. Monitoring and Data Collection:
-
Efficacy: Monitor the desired pharmacodynamic effect (e.g., reduction in blood pressure, inhibition of platelet aggregation).
-
Toxicity: Observe animals for clinical signs of toxicity at regular intervals (e.g., changes in posture, activity, respiration, and signs of pain or distress).
-
Record body weight and food/water consumption daily.
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy to examine for any organ abnormalities.
5. Data Analysis:
-
Plot the dose-response curve to determine the MED.[9]
-
Identify the MTD as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the IP receptor.
Experimental Workflow for Dose-Range Finding
Caption: A typical workflow for a dose-range finding study.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. mdpi.com [mdpi.com]
- 3. Practical considerations for therapies targeting the prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
- 6. Effects of taprostene, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Short- and long-term effects of the new oral prostacyclin analogue, beraprost sodium, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Prostacyclin Analogs in Preclinical Pulmonary Hypertension Models: Iloprost vs. Taprostene Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prostacyclin analogs, iloprost and taprostene sodium, in the context of preclinical pulmonary hypertension (PH) research. While both compounds target the prostacyclin pathway, a critical therapeutic target in PH, a significant disparity exists in the available preclinical data within established animal models. This document summarizes the known mechanisms of action, presents available experimental data for iloprost, and outlines the standard experimental protocols for key PH models.
Executive Summary
Iloprost is a well-established synthetic prostacyclin analog with proven efficacy in preclinical models of pulmonary hypertension and is used clinically to treat pulmonary arterial hypertension (PAH).[1][2] Experimental data from the monocrotaline-induced rat model of PH demonstrates its ability to reverse key pathological features of the disease, including reducing pulmonary arterial pressure, mitigating vascular remodeling, and ameliorating right ventricular hypertrophy.[3] In contrast, this compound, identified as a partial agonist of the prostacyclin (IP) receptor, currently lacks published in vivo efficacy data in established rodent models of pulmonary hypertension, such as the monocrotaline or Sugen/hypoxia models.[1][4][5] This guide, therefore, presents a detailed analysis of iloprost's performance and provides the foundational knowledge for the potential evaluation of compounds like this compound.
Mechanism of Action: Targeting the Prostacyclin Pathway
Both iloprost and this compound are analogs of prostacyclin (PGI2), a naturally occurring substance in the body that potently vasodilates blood vessels and inhibits platelet aggregation.[4][6] In pulmonary hypertension, the production of endogenous prostacyclin is often impaired.[7]
Iloprost acts as a potent agonist at the prostacyclin (IP) receptor.[1] Binding to this G-protein coupled receptor on vascular smooth muscle cells initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This rise in cAMP leads to the activation of protein kinase A (PKA), which in turn promotes smooth muscle relaxation, leading to vasodilation of the pulmonary arteries.[8] This vasodilation helps to reduce the elevated pulmonary arterial pressure characteristic of PH.[3]
This compound is described as a partial agonist at the prostanoid IP receptors.[1][4][5] As a partial agonist, it binds to and activates the IP receptor but has only partial efficacy relative to a full agonist like iloprost. This property could theoretically lead to different downstream effects, potentially acting as an antagonist in the presence of a full agonist.[5] However, without in vivo studies in PH models, its functional consequences on pulmonary vasculature remain uncharacterized.
Below is a diagram illustrating the signaling pathway activated by prostacyclin analogs.
Figure 1: Signaling pathway of prostacyclin analogs.
Performance Data in Pulmonary Hypertension Models
Currently, direct comparative studies between this compound and iloprost in animal models of pulmonary hypertension are not available in the published literature. The following table summarizes the quantitative data available for iloprost from a key study utilizing the monocrotaline (MCT)-induced pulmonary hypertension model in rats.
Table 1: Effects of Inhaled Iloprost in Monocrotaline-Induced Pulmonary Hypertension in Rats
| Parameter | Control (MCT + Saline) | Iloprost-Treated (MCT + Iloprost) | Outcome | Reference |
| Hemodynamics | ||||
| Right Ventricular Systolic Pressure (mmHg) | ~55 | ~35 | Reduction | [3] |
| Right Ventricular Hypertrophy | ||||
| RV / (LV + Septum) Ratio (Fulton Index) | ~0.5 | ~0.3 | Reduction | [3] |
| Vascular Remodeling | ||||
| Medial Wall Thickness of Small Pulmonary Arteries (%) | Increased | Regressed | Reduction | [3] |
| Degree of Muscularization of Pulmonary Arteries (%) | Increased | Regressed | Reduction | [3] |
Data are approximated from graphical representations in the cited literature and represent values after 2 weeks of treatment, which was initiated 4 weeks after MCT injection.
Experimental Protocols
Standardized animal models are crucial for evaluating the efficacy of potential new therapies for pulmonary hypertension. The two most widely used rodent models are the monocrotaline (MCT)-induced and the Sugen/hypoxia-induced models.
Monocrotaline (MCT)-Induced Pulmonary Hypertension
This model is frequently used due to its simplicity and reproducibility.[3][10]
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.[9][10]
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered.[3][9] MCT is a pyrrolizidine alkaloid that, after metabolic activation in the liver, causes endothelial injury in the pulmonary vasculature.[10]
-
Disease Development: Over a period of 2 to 4 weeks, the animals develop key features of pulmonary hypertension, including sustained elevation of pulmonary arterial pressure, right ventricular hypertrophy, and significant remodeling of the pulmonary arterioles.[10]
-
Therapeutic Intervention: Treatment with the investigational drug (e.g., inhaled iloprost at 6 µg/kg/day) is typically initiated after the disease is established (e.g., at 4 weeks post-MCT) and continued for a defined period (e.g., 2 weeks).[3]
-
Endpoint Analysis: At the end of the study, a comprehensive assessment is performed, including:
-
Hemodynamic measurements: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
Right ventricular hypertrophy assessment: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the (LV+S) weight (Fulton Index) is calculated.
-
Histological analysis: Lung tissue is processed for histology to assess the degree of muscularization of small pulmonary arteries and the medial wall thickness.
-
Sugen/Hypoxia-Induced Pulmonary Hypertension
This model is considered to more closely mimic the angio-obliterative lesions seen in human PAH.[2][11][12]
-
Induction:
-
Disease Development: This combination leads to a more severe PH phenotype than either stimulus alone, characterized by high pulmonary arterial pressure, significant right ventricular hypertrophy, and the formation of plexiform-like lesions in the pulmonary arterioles.[11][13]
-
Therapeutic Intervention: Treatment can be administered either prophylactically (starting at the time of induction) or therapeutically (after the disease is established).
-
Endpoint Analysis: Similar to the MCT model, endpoints include hemodynamic measurements, assessment of right ventricular hypertrophy, and detailed histological analysis of pulmonary vascular remodeling.
The following diagram illustrates a general experimental workflow for evaluating a test compound in a preclinical model of pulmonary hypertension.
Figure 2: General experimental workflow.
Conclusion
Iloprost has demonstrated significant therapeutic potential in preclinical models of pulmonary hypertension, effectively reversing key pathological features of the disease. Its mechanism as a potent IP receptor agonist is well-understood. In contrast, while this compound also targets the IP receptor as a partial agonist, there is a clear gap in the scientific literature regarding its efficacy in in vivo models of pulmonary hypertension. The lack of available data for this compound prevents a direct quantitative comparison with iloprost at this time. Future preclinical studies are warranted to elucidate the potential of this compound in this therapeutic area and to determine how its partial agonist activity translates to in vivo efficacy and safety in the context of pulmonary hypertension. Researchers in the field are encouraged to consider the established models and endpoints detailed in this guide for the evaluation of novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 7. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Activity of Taprostene Sodium and Beraprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet activities of two prostacyclin analogues, Taprostene sodium and beraprost. Both compounds are potent inhibitors of platelet aggregation and act via the prostacyclin (IP) receptor, making them valuable subjects of study for the development of antithrombotic therapies. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of their comparative pharmacology.
Executive Summary
This compound and beraprost are synthetic analogues of prostacyclin (PGI2) that exhibit significant antiplatelet effects. Experimental data indicates that both compounds effectively inhibit platelet aggregation induced by various agonists. Beraprost has been extensively studied, with specific IC50 values determined for its inhibitory effects on aggregation stimulated by adenosine diphosphate (ADP), collagen, and thromboxane A2 analogues. While clinical studies have confirmed the antiplatelet activity of this compound, specific in vitro IC50 values are not as readily available in the public domain, making a direct quantitative potency comparison challenging. Nevertheless, both agents function through the same primary signaling pathway, culminating in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of platelet activation.
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and beraprost on platelet aggregation. It is important to note the limited availability of specific IC50 values for this compound in the reviewed literature.
| Compound | Agonist | Assay Method | IC50 / Inhibition | Species | Reference |
| This compound | ADP, Collagen | Light Transmission Aggregometry (ex vivo) | Significant inhibition of slope and height of aggregation curves | Human | [1] |
| Beraprost | ADP, Epinephrine | Light Scattering Aggregometry | 2-5 nM | Human | [2] |
| U46619 (Thromboxane A2 analogue), Low-dose Collagen | Light Scattering Aggregometry | 0.2-0.5 nM | Human | [2] | |
| ADP (2, 5, and 10 µM) | Light Transmission Aggregometry (ex vivo) | 10%, 19%, and 16% inhibition respectively (at 60 µg oral dose) | Human | [3] | |
| Collagen (1.25 µg/mL) | Light Transmission Aggregometry (ex vivo) | 6% ± 4% inhibition (at 60 µg oral dose) | Human | [3] |
Signaling Pathway of Prostacyclin Analogues in Platelets
Both this compound and beraprost exert their antiplatelet effects by acting as agonists for the prostacyclin (IP) receptor on the platelet surface. Activation of this G-protein coupled receptor initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
Experimental Methodologies
The primary method for evaluating the antiplatelet activity of these compounds is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
-
Blood Collection and PRP Preparation:
-
Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
The upper layer of PRP is carefully collected. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Standardization:
-
The platelet count in the PRP is determined using a hematology analyzer.
-
The platelet count is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Assay:
-
Aliquots of the standardized PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline of light transmission is established.
-
The test compound (this compound or beraprost) or its vehicle (control) is added to the PRP and incubated for a specified period (e.g., 2-5 minutes).
-
A platelet agonist (e.g., ADP, collagen, or a thromboxane A2 analogue like U46619) is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes) as the platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
For dose-response studies, various concentrations of the test compound are used to determine the IC50 value (the concentration that inhibits 50% of the maximal aggregation response).
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antiplatelet activity of this compound and beraprost.
Conclusion
Both this compound and beraprost are effective inhibitors of platelet aggregation, acting through the prostacyclin signaling pathway. Beraprost has been more extensively characterized in in vitro studies, with established IC50 values against multiple agonists. While the antiplatelet effect of this compound is confirmed, further quantitative studies are needed to establish a precise comparative potency profile. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative analyses, which are essential for advancing the development of novel antiplatelet therapies.
References
- 1. Effects of taprostene, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-aggregation inhibition and hemodynamic effects of beraprost sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Prostacyclin Analogs, Including Taprostene Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of several synthetic prostacyclin analogs, with a special focus on available data for Taprostene sodium. Prostacyclin analogs are a cornerstone in the management of conditions such as pulmonary arterial hypertension (PAH) and peripheral vascular disease, primarily due to their potent vasodilatory and anti-platelet aggregation properties. This document synthesizes experimental data to facilitate an objective comparison of their performance.
Mechanism of Action: The Prostacyclin Signaling Pathway
Prostacyclin and its synthetic analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1] This interaction triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
The binding of a prostacyclin analog to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] An increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[4] In platelets, elevated cAMP levels inhibit their activation and aggregation, thus preventing thrombus formation.[2]
Some prostacyclin analogs can also interact with other prostanoid receptors, which can influence their overall biological activity and side-effect profile.[5]
References
Validating the Cardioprotective Effects of Taprostene Sodium: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardioprotective effects of Taprostene sodium and other therapeutic agents, with a focus on validation using knockout models. The data presented herein is intended to offer an objective overview of performance based on available experimental evidence, aiding in the evaluation and development of novel cardioprotective strategies.
Comparative Efficacy of Cardioprotective Agents
The following tables summarize the quantitative data on the cardioprotective effects of this compound, a prostacyclin analog, compared with a beta-blocker (Metoprolol) and a Na+/H+ exchange inhibitor (Cariporide). The data is derived from studies utilizing animal models of myocardial ischemia-reperfusion (I/R) injury, including knockout models where available, to validate the mechanism of action.
Table 1: Reduction of Myocardial Infarct Size
| Compound | Animal Model | Ischemia/Reperfusion Protocol | Dosage | Infarct Size Reduction (%) | Reference |
| This compound | Cat | 1 hr LAD occlusion / 4.5 hr reperfusion | 100 ng/kg/min IV | Necrotic area as % of area at risk significantly lower than vehicle | [1] |
| Metoprolol | Mouse (Wild-Type) | 45 min LAD occlusion / 24 hr reperfusion | Pre-reperfusion IV | ~30% smaller than vehicle | [2] |
| Metoprolol | Mouse (β1AR-KO) | 45 min LAD occlusion / 24 hr reperfusion | Pre-reperfusion IV | No effect | [2] |
| Carvedilol | Rat | 30 min LAD occlusion / 24 hr reperfusion | 1 mg/kg IV | ~47% reduction | [3] |
| Cariporide | Isolated Rat Heart | 90 min global ischemia / 30 min reperfusion | ~30% recovery of developed pressure (vs. 3% in control) | [4] | |
| NHE-1 Knockout | Mouse | Ischemia/Reperfusion | N/A | Resistant to I/R injury | [5] |
LAD: Left Anterior Descending coronary artery; β1AR-KO: Beta-1 Adrenergic Receptor Knockout; NHE-1: Sodium-Hydrogen Exchanger 1.
Table 2: Improvement of Cardiac Function
| Compound | Animal Model | Key Cardiac Function Parameter | Outcome | Reference |
| This compound | Cat | Plasma Creatine Phosphokinase | Significantly lower compared to vehicle | [1] |
| Metoprolol | Rat (Pulmonary Artery Hypertension) | Improved RV myocyte contractility | Attenuated adverse excitation-contraction coupling remodeling | [6] |
| Cariporide | Isolated Rat Heart | Recovery of Left Ventricular Developed Pressure | ~2-fold increase with 45 min ischemia | [4] |
| NHE-1 Knockout | Mouse Heart | Post-ischemic functional recovery | Significantly better than wild-type | [5] |
RV: Right Ventricular.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Myocardial Ischemia-Reperfusion Injury Model (Cat)
-
Animal Model: Anesthetized cats.
-
Procedure:
-
The left anterior descending (LAD) coronary artery is occluded for 1 hour.
-
This compound (100 ng/kg/min) or vehicle is infused intravenously starting 30 minutes post-occlusion.
-
The occlusion is released, and the heart is reperfused for 4.5 hours.
-
-
Assessment:
-
Infarct Size: The heart is excised, and the necrotic area is measured as a percentage of the myocardial area at risk.
-
Cardiac Injury Markers: Plasma creatine phosphokinase activities are measured at various time points.
-
Neutrophil Infiltration: Cardiac myeloperoxidase activity is measured to quantify neutrophil attraction to the ischemic zone.[1]
-
Myocardial Ischemia-Reperfusion Injury Model (Mouse)
-
Animal Model: Wild-type and β1-adrenergic receptor knockout (β1AR-KO) mice.
-
Procedure:
-
Mice are subjected to 45 minutes of LAD coronary artery occlusion.
-
Ten minutes before reperfusion, Metoprolol or vehicle is administered intravenously.
-
The occlusion is released, and the heart is reperfused for 24 hours.
-
-
Assessment:
-
Infarct Size: Measured post-mortem to determine the extent of myocardial damage.[2]
-
Isolated Perfused Heart Model (Langendorff)
-
Animal Model: Rat or mouse.
-
Procedure:
-
The heart is excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused with Krebs-Henseleit buffer.
-
The heart is subjected to a period of global ischemia (no flow) followed by reperfusion.
-
Cardioprotective agents (e.g., Cariporide) are added to the perfusate before or during ischemia.
-
-
Assessment:
-
Cardiac Function: Left ventricular developed pressure (LVDP) and end-diastolic pressure (LVEDP) are continuously monitored using an intraventricular balloon.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which this compound and the comparator agents exert their cardioprotective effects.
This compound (Prostacyclin Analog) Signaling Pathway
This compound acts as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[7][8] This pathway is believed to mediate the vasodilatory and anti-platelet aggregation effects, contributing to cardioprotection.
Beta-Blocker (Metoprolol/Carvedilol) Signaling Pathway
Beta-blockers like Metoprolol and Carvedilol are antagonists of the beta-1 adrenergic receptor (β1AR), another GPCR. During ischemia, excessive catecholamine release activates β1ARs, leading to increased heart rate and contractility, which exacerbates myocardial oxygen demand. Beta-blockers prevent this overstimulation by blocking the receptor, thereby reducing the detrimental effects of catecholamines and preserving myocardial tissue.[9][10]
Na+/H+ Exchange Inhibitor (Cariporide) Mechanism of Action
During myocardial ischemia, intracellular acidosis activates the Na+/H+ exchanger 1 (NHE-1), leading to an influx of Na+ and subsequent Ca2+ overload via the Na+/Ca2+ exchanger. This Ca2+ overload contributes significantly to cell death and reperfusion injury. NHE-1 inhibitors like Cariporide block this exchanger, preventing the detrimental rise in intracellular Na+ and Ca2+, thereby protecting the myocardium.[11][12]
References
- 1. Endothelium and myocardial protecting actions of taprostene, a stable prostacyclin analogue, after acute myocardial ischemia and reperfusion in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective effects of the vasodilator/beta-adrenoceptor blocker, carvedilol, in two models of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective protection by NHE-1 inhibition in ischemic and reperfused heart under preconditioning blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Beta1-adrenoceptor antagonist, metoprolol attenuates cardiac myocyte Ca2+ handling dysfunction in rats with pulmonary artery hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of Taprostene Sodium and Cicaprost on Smooth Muscle Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Taprostene sodium and cicaprost on smooth muscle cells, supported by experimental data. Both are synthetic analogs of prostacyclin (PGI2) and are known for their potent effects on vascular and other smooth muscles.
This compound is characterized as a partial agonist at the prostanoid prostacyclin (IP) receptors, while cicaprost is a potent and selective IP receptor agonist.[1][2] Their primary mechanism of action involves binding to IP receptors, which are Gs protein-coupled receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (camp).[3][4] This signaling cascade ultimately results in smooth muscle relaxation and inhibition of proliferation.[1][3][5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and cicaprost concerning their effects on smooth muscle cells. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Inhibition of Smooth Muscle Cell Proliferation
| Compound | Cell Type | Assay | EC50 (nM) | Reference |
| Cicaprost | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | Cell Proliferation (assessed by cell number) | 24.1 | [6] |
Note: Data for this compound on inhibition of smooth muscle cell proliferation with a corresponding EC50 value was not available in the reviewed literature.
Table 2: Smooth Muscle Relaxation
| Compound | Tissue Preparation | Pre-contraction Agent | Concentration | % Relaxation | Reference |
| This compound | Phenylephrine-contracted guinea-pig saphenous vein | Phenylephrine | 3 µM | 45% | [1] |
| This compound | Phenylephrine-contracted rat tail artery | Phenylephrine | 3 µM | 20% | [1] |
Note: A specific EC50 value for smooth muscle relaxation for cicaprost was not found in the context of a direct comparison with this compound. However, cicaprost is widely recognized as a potent vasodilator, implying strong smooth muscle relaxation activity.
Signaling Pathways and Experimental Workflows
The signaling pathways of this compound and cicaprost in smooth muscle cells, along with a typical experimental workflow for studying their effects, are illustrated below.
Figure 1: Signaling pathway of this compound and Cicaprost in smooth muscle cells.
Figure 2: General experimental workflow for comparing the effects of this compound and Cicaprost.
Experimental Protocols
Smooth Muscle Cell Proliferation Assay
This protocol is based on the methodology used to assess the antiproliferative effects of prostacyclin analogs on human pulmonary artery smooth muscle cells (HPASMC).[6][7]
-
Cell Culture: HPASMCs are cultured in smooth muscle cell growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Growth Arrest: To synchronize the cells, they are growth-arrested for 24 hours in a basal medium containing 0.1% FBS.
-
Stimulation and Treatment: Cells are then stimulated with a mitogen (e.g., 10% FBS or a specific growth factor) in the presence or absence of varying concentrations of this compound or cicaprost.
-
Assessment of Proliferation:
-
[3H]thymidine Incorporation: After a specified incubation period (e.g., 24 hours), [3H]thymidine is added to the culture medium. Following further incubation (e.g., 6 hours), the cells are washed, and the amount of incorporated radioactivity is measured using a scintillation counter. This reflects the rate of DNA synthesis.
-
Cell Counting: After a longer incubation period (e.g., 48 hours), cells are detached from the culture plates and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in proliferation compared to the control (mitogen stimulation alone). EC50 values are determined by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Intracellular cAMP Measurement
This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to drug treatment.[6][7]
-
Cell Preparation: HPASMCs are cultured to approximately 80% confluency in multi-well plates.
-
Stimulation: The culture medium is replaced with fresh medium containing various concentrations of this compound or cicaprost. The stimulation is typically carried out for a short period (e.g., 15 minutes) to capture the peak cAMP response.
-
Cell Lysis: The reaction is stopped by removing the medium and lysing the cells with a suitable buffer (e.g., ice-cold ethanol) that also inhibits phosphodiesterase activity (e.g., by including IBMX).
-
cAMP Quantification: The amount of cAMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: cAMP levels are typically normalized to the total protein content of the cell lysate, which is determined using a standard protein assay (e.g., Bradford or BCA assay).
Smooth Muscle Relaxation Assay (Organ Bath)
This protocol outlines a classical pharmacological method to assess the relaxant effects of compounds on isolated smooth muscle tissues.[1]
-
Tissue Preparation: A segment of a blood vessel (e.g., guinea-pig saphenous vein or rat tail artery) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Pre-contraction: The smooth muscle is pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable level of tone.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or cicaprost are added to the organ bath.
-
Data Analysis: The relaxant effect is measured as the percentage decrease in the pre-contracted tension. Concentration-response curves are constructed to determine the potency (EC50) and efficacy of the compounds.
Discussion and Conclusion
Both this compound and cicaprost exert their effects on smooth muscle cells primarily through the IP receptor-cAMP pathway, leading to relaxation and inhibition of proliferation. The available data suggests that cicaprost is a potent inhibitor of smooth muscle cell proliferation.[6] this compound, being a partial agonist, demonstrates smooth muscle relaxant properties, although its maximal effect may be lower than that of a full agonist like cicaprost.[1]
The choice between these two compounds for research or therapeutic development may depend on the desired pharmacological profile. A full agonist like cicaprost might be preferred for achieving maximal smooth muscle relaxation and antiproliferative effects. In contrast, a partial agonist like this compound could offer a more modulated response, which might be advantageous in certain therapeutic contexts to avoid excessive vasodilation or other side effects associated with full IP receptor activation.
Further head-to-head comparative studies, particularly evaluating the antiproliferative potency of this compound with an EC50 value, are needed to provide a more complete and direct comparison of these two prostacyclin analogs. Researchers are encouraged to use the detailed protocols provided in this guide to conduct such comparative experiments.
References
- 1. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. atsjournals.org [atsjournals.org]
A Head-to-Head Comparison of Taprostene Sodium and Epoprostenol in PAH Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Taprostene sodium and epoprostenol, two prostacyclin analogues investigated for their potential therapeutic effects in vascular diseases. While both compounds interact with the prostacyclin pathway, their pharmacological profiles and clinical development in the context of Pulmonary Arterial Hypertension (PAH) differ significantly. This document summarizes their mechanisms of action, presents available experimental data, and outlines relevant study methodologies to inform research and development decisions.
Executive Summary
Epoprostenol, a synthetic version of naturally occurring prostacyclin (PGI2), is a well-established, potent vasodilator and platelet aggregation inhibitor, considered a cornerstone therapy for severe PAH. In contrast, this compound is a chemically stable prostacyclin analogue that acts as a partial agonist at the prostacyclin (IP) receptor. Research on this compound is notably less extensive, particularly in the context of PAH, with most available studies dating back several decades and focusing on other vascular disorders.
Crucially, no head-to-head clinical trials comparing the efficacy and safety of this compound and epoprostenol specifically in patients with PAH have been identified in the public domain. Therefore, this comparison is based on the individual characteristics and data available for each compound.
Mechanism of Action
Both epoprostenol and this compound exert their effects through the prostacyclin signaling pathway, which plays a critical role in vasodilation and inhibition of platelet aggregation.
Epoprostenol: As a direct agonist of the prostacyclin receptor (IP receptor), epoprostenol mimics the action of endogenous PGI2.[1][2] Binding to the IP receptor on vascular smooth muscle cells and platelets activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation by reducing intracellular calcium concentrations in smooth muscle cells and inhibits platelet activation and aggregation.[2]
This compound: this compound is characterized as a partial agonist at the prostanoid IP receptors.[1][3] This means that while it binds to and activates the IP receptor, it elicits a submaximal response compared to a full agonist like epoprostenol. In some experimental settings, its partial agonism has been shown to antagonize the effects of full prostacyclin analogues.[4]
Signaling Pathway Diagram
Caption: Prostacyclin signaling pathway for Epoprostenol and this compound.
Comparative Data
Due to the absence of direct comparative studies in PAH, this section presents a summary of key characteristics and findings from individual studies.
Table 1: General Characteristics
| Feature | This compound | Epoprostenol |
| Drug Class | Prostacyclin Analogue | Prostacyclin Analogue |
| Receptor Activity | Partial Agonist at IP Receptor[1][3] | Full Agonist at IP Receptor[1][2] |
| Chemical Stability | Chemically stable | Unstable at room temperature, requires refrigeration[5] |
| Primary Indication Studied | Ischemic Peripheral Vascular Disease[6], Myocardial Ischemia[7] | Pulmonary Arterial Hypertension (PAH)[8][9][10] |
| Clinical Use in PAH | Not established | Gold standard for severe PAH[8] |
Table 2: Summary of Preclinical and Clinical Findings (Non-PAH for Taprostene)
| Study Focus | This compound | Epoprostenol |
| Hemodynamic Effects | Decreased systolic and diastolic blood pressure, increased heart rate in patients with peripheral vascular disease.[6] | Reduces pulmonary vascular resistance, mean pulmonary arterial pressure, and increases cardiac index in PAH patients.[8][9] |
| Platelet Function | Prolonged platelet half-life in patients with peripheral vascular disease.[6] No significant change in ADP-induced aggregation in vitro.[6] | Potent inhibitor of platelet aggregation.[1][2] |
| Clinical Outcomes | Increased absolute and pain-free walking time in patients with intermittent claudication.[6] | Improves exercise capacity, hemodynamics, and survival in PAH patients.[8][9] |
Experimental Protocols
This section details the methodologies from key studies to provide context for the presented data.
Epoprostenol in PAH: Representative Clinical Trial Design
A common study design for evaluating epoprostenol in PAH involves a randomized, controlled trial in patients with idiopathic or heritable PAH.
Experimental Workflow: Epoprostenol PAH Clinical Trial
Caption: Workflow of a representative epoprostenol PAH clinical trial.
-
Patient Population: Patients with severe PAH (WHO Functional Class III or IV).
-
Intervention: Continuous intravenous infusion of epoprostenol, with the dose individually titrated based on symptoms and side effects.
-
Control: Conventional therapy, which may include anticoagulants, diuretics, and oxygen. In some studies, a placebo infusion is used.
-
Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD).
-
Secondary Endpoints: Changes in hemodynamic parameters (pulmonary vascular resistance, mean pulmonary artery pressure, cardiac index), time to clinical worsening, and survival.
This compound in Peripheral Vascular Disease: A 1989 Study Protocol
The following outlines the methodology from a study investigating this compound in patients with intermittent claudication.[6]
-
Study Design: A placebo-controlled, double-blind trial.
-
Patient Population: Thirty patients with ischemic peripheral vascular disease and intermittent claudication.
-
Intervention: Intravenous infusion of this compound at a rate of 25 ng/kg/min for 6 hours daily for 5 consecutive days.
-
Control: Placebo infusion following the same regimen.
-
Endpoints:
-
Absolute and pain-free walking time.
-
Ankle/brachial Doppler index.
-
Platelet half-life.
-
In vitro platelet function tests (e.g., ADP-induced aggregation).
-
Blood pressure and heart rate.
-
Conclusion and Future Directions
Epoprostenol remains a critical and life-saving therapy for patients with severe PAH, with a well-documented mechanism of action and a substantial body of clinical evidence supporting its efficacy. This compound, a chemically stable prostacyclin analogue with partial agonist activity, has been investigated in other vascular diseases but its development and evaluation for PAH appear limited.
The partial agonism of this compound presents an interesting pharmacological profile that could, in theory, offer a different therapeutic window or side-effect profile compared to a full agonist. However, without dedicated studies in PAH, its potential remains speculative. Future research could explore the effects of this compound in preclinical models of PAH to determine if its distinct pharmacological properties translate into a favorable therapeutic effect. Furthermore, should there be renewed interest in this compound, well-designed clinical trials directly comparing it to existing therapies like epoprostenol would be necessary to establish its role, if any, in the management of PAH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound|CAS 87440-45-7|DC Chemicals [dcchemicals.com]
- 4. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of taprostene, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelium and myocardial protecting actions of taprostene, a stable prostacyclin analogue, after acute myocardial ischemia and reperfusion in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Taprostene Sodium Exhibits Superior Solution Stability Over Native Prostacyclin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the chemical stability of prostacyclin analogs is paramount for their effective therapeutic application. Native prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, is notoriously unstable in solution, severely limiting its clinical utility. This guide provides a detailed comparison of the solution stability of Taprostene sodium, a synthetic prostacyclin analog, with that of native prostacyclin, supported by available data and experimental methodologies.
Executive Summary
This compound is a chemically stable analog of prostacyclin designed to overcome the significant stability limitations of the native compound. While direct comparative kinetic studies are not extensively published, the available evidence strongly indicates that this compound is significantly more stable in solution than native prostacyclin. Native prostacyclin has a half-life of only a few minutes at physiological pH, rapidly hydrolyzing to an inactive form. In contrast, prostacyclin analogs like Taprostene have been developed specifically for enhanced stability, allowing for practical pharmaceutical formulations and administration.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of native prostacyclin in various solutions and provides a qualitative comparison with this compound, supported by data from a similar stable analog, Treprostinil sodium.
| Compound | Medium | Temperature | pH | Half-life / Stability |
| Native Prostacyclin (PGI2) | Aqueous Buffer | 25°C | 7.48 | ~3.5 minutes[1] |
| Aqueous Buffer | 4°C | 7.48 | ~14.5 minutes[1] | |
| Alkaline Buffer | - | >8.0 | Stabilized, but degrades rapidly at physiological pH[2] | |
| Citrated Human Whole Blood | 37°C | - | ~6.3 minutes[3] | |
| Citrated Human Plasma | 37°C | - | ~10.7 minutes[3] | |
| This compound | Aqueous Solution | - | - | Described as a "chemically stable prostacyclin analogue"[4][5] |
| Treprostinil sodium (Stable Analog Example) | Sterile Water for Injection (0.13 mg/mL) | 40°C | 6.0-7.2 | Stable for at least 48 hours[6] |
| 0.9% NaCl Injection (0.13 mg/mL) | 40°C | 6.0-7.2 | Stable for at least 48 hours[6] | |
| 5% Dextrose Injection (0.13 mg/mL) | 40°C | 6.0-7.2 | Stable for at least 48 hours[6] |
Experimental Protocols
Stability Assessment of Native Prostacyclin (Hydrolysis to 6-keto-PGF1α)
This protocol is based on the methodology described for determining the rate of hydrolysis of prostacyclin in aqueous solutions.
Objective: To determine the rate constant for the hydrolysis of prostacyclin to its inactive metabolite, 6-keto-prostaglandin F1α.
Methodology:
-
Solution Preparation: Prepare buffer solutions across a range of pH values (e.g., pH 6 to 10). A constant ionic strength is maintained using a salt like KCl.
-
Sample Preparation: A stock solution of prostacyclin is prepared in a suitable organic solvent and then diluted into the aqueous buffer solutions to the desired final concentration.
-
Incubation: The reaction mixtures are incubated at a constant temperature (e.g., 25°C).
-
Monitoring: The hydrolysis of prostacyclin is monitored over time. This can be achieved through:
-
UV Spectrophotometry: By monitoring the change in UV absorbance at a specific wavelength corresponding to the vinyl ether bond of prostacyclin.
-
High-Performance Liquid Chromatography (HPLC): By separating and quantifying the decreasing concentration of prostacyclin and the increasing concentration of 6-keto-PGF1α over time. A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).
-
-
Data Analysis: The first-order rate constant for the hydrolysis is calculated from the change in concentration of prostacyclin over time. The half-life (t½) is then determined using the equation: t½ = 0.693 / k, where k is the first-order rate constant.
Stability-Indicating HPLC Method for this compound
This is a general protocol for a stability-indicating HPLC method that would be employed to assess the stability of this compound in solution.
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products, thus serving as a stability-indicating assay.
Methodology:
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, this compound solutions are subjected to forced degradation under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal stress).
-
Chromatographic System:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, delivered in an isocratic or gradient mode to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
-
Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Stability Study:
-
This compound solutions are prepared in the desired vehicle (e.g., sterile water for injection, saline).
-
The solutions are stored under defined conditions (e.g., specific temperature and humidity).
-
At predetermined time points, samples are withdrawn and analyzed using the validated HPLC method.
-
The concentration of this compound remaining is quantified, and the percentage of degradation is calculated.
-
Signaling Pathway
Both native prostacyclin and its stable analogs, including this compound, exert their primary biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin signaling pathway.
Conclusion
References
A Comparative Benchmarking Guide: Taprostene Sodium vs. Selexipag in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of Taprostene sodium and selexipag, two agonists of the prostacyclin (IP) receptor. The information presented is intended to assist researchers in understanding the nuanced interactions of these compounds with their primary target, supported by experimental data and detailed methodologies.
Introduction
This compound and selexipag are both utilized in research and clinical settings for their ability to activate the prostacyclin (IP) receptor, a key player in vasodilation and inhibition of platelet aggregation. While both compounds target the same receptor, their distinct molecular structures and binding characteristics result in different pharmacological profiles. Selexipag is a selective IP receptor agonist, whereas this compound is characterized as a partial agonist. This guide delves into their comparative binding affinities, offering a quantitative and qualitative analysis based on available scientific literature.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the key binding affinity parameters for this compound and the active metabolite of selexipag, ACT-333679 (also known as MRE-269), at the human prostacyclin (IP) receptor.
| Compound | Target Receptor | Agonist Type | Binding Affinity (Ki) | pKd |
| This compound | Human IP Receptor | Partial Agonist | ~0.079 nM* | 9.1[1] |
| ACT-333679 (active metabolite of selexipag) | Human IP Receptor | Selective Agonist | 20 nM | Not Reported |
| Selexipag (prodrug) | Human IP Receptor | Selective Agonist | 260 nM | Not Reported |
*Note: The Ki for this compound was calculated from the reported pKd value of 9.1[1]. The conversion assumes a 1:1 binding stoichiometry.
Experimental Protocols: Receptor Binding Assay
The following outlines a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of unlabelled drugs like this compound and selexipag.
Objective: To determine the binding affinity (Ki) of this compound and selexipag (or its active metabolite) for the human prostacyclin (IP) receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled IP receptor agonist with high affinity, such as [³H]-iloprost.
-
Test Compounds: this compound and selexipag (or ACT-333679).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound and free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([³H]-iloprost) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or selexipag/ACT-333679) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled IP receptor agonist (e.g., iloprost) to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of the prostacyclin (IP) receptor upon activation by agonists.
Caption: General workflow for a competitive radioligand receptor binding assay.
Discussion and Conclusion
The data presented in this guide highlight a significant difference in the binding affinities of this compound and the active metabolite of selexipag for the human IP receptor. This compound exhibits a considerably higher affinity (lower Ki value) than ACT-333679. However, it is important to consider that this compound is a partial agonist, while selexipag's metabolite is a full agonist. This means that while this compound may bind more tightly, it may not elicit the same maximal physiological response as a full agonist.
Selexipag, as a prodrug, is converted to the more potent ACT-333679 in vivo. The selectivity of ACT-333679 for the IP receptor over other prostanoid receptors is a key feature, potentially reducing the likelihood of off-target effects.
This comparative guide provides a foundational understanding of the receptor binding characteristics of this compound and selexipag. Researchers should consider these differences in binding affinity and agonist activity when designing experiments and interpreting results in the context of drug development and pharmacological studies. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Taprostene Sodium
The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with potent compounds like taprostene sodium, a synthetic prostaglandin analog, adherence to proper disposal protocols is not just a regulatory requirement but a critical component of a safe and ethical research environment. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the proper disposal of this compound.
Core Principles of this compound Disposal
This compound, as with other pharmacologically active substances, requires careful handling and disposal to prevent environmental contamination and potential health risks. The primary principle is to avoid direct release into the environment.[1] Disposal procedures should always comply with local, state, and federal regulations.[2][3]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
-
Segregation and Collection :
-
Collect all waste materials containing this compound, including unused or expired product, contaminated lab consumables (e.g., pipette tips, vials), and spill cleanup materials.[2][3]
-
Keep the chemical waste in suitable, closed, and clearly labeled containers.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Deactivation (if applicable and feasible) :
-
Currently, there are no universally established and validated chemical deactivation protocols specifically for this compound in a standard laboratory setting. Therefore, chemical deactivation should not be attempted without a thoroughly vetted and approved procedure from your institution's safety office.
-
-
Primary Disposal Methods :
-
Prohibited Disposal Methods :
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your waste management provider.[1] Combustible packaging materials may be incinerated.[1]
-
Quantitative Data and Regulatory Considerations
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration. | [1] |
| Sewer/Drain Disposal | Prohibited. | [1] |
| Solid Waste Landfill | Prohibited for the chemical; punctured, triple-rinsed containers may be acceptable. | [1] |
| Waste Classification | To be determined by institutional safety office based on local regulations; generally handled as hazardous pharmaceutical waste. | [2] |
| PPE Requirements | Safety goggles, chemical-impermeable gloves, lab coat. | [1] |
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not widely published. The standard and accepted "protocol" for its disposal is the collection by and transport to a licensed waste disposal facility, as outlined in the step-by-step guidance above.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and success of scientific research.
References
Safeguarding Research: A Comprehensive Guide to Handling Taprostene Sodium
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical procedures for the handling and disposal of Taprostene sodium, a potent prostaglandin analogue. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a compliant laboratory environment. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.
I. Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following PPE is required when handling this compound.[1]
-
Body Protection: A disposable gown or a dedicated lab coat is essential to prevent skin contact.[2] For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a Tyvek suit should be considered.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1] In situations where there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[2]
-
Hand Protection: Chemical-impermeable gloves are required.[1] Given the potent nature of prostaglandins, double-gloving is recommended, especially when handling concentrated solutions.[2] Gloves must be inspected for any signs of degradation before use and should be changed frequently.[2] Always wash hands thoroughly after removing gloves.[1]
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] If there is a potential for exceeding exposure limits or if irritation is experienced, a full-face respirator should be used.[1]
II. Operational Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of this compound.
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoiding Contamination: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored separately from incompatible materials and foodstuffs.[1] The storage area should be clearly designated and secured.
III. First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
IV. Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Segregation: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
V. Chemical and Physical Properties
A summary of the key chemical and physical properties of Taprostene is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₅ |
| Molecular Weight | 398.5 g/mol [3] |
| CAS Number | 87440-45-7[1] |
| Appearance | No data available |
| Solubility | No data available |
VI. Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
